2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXKUBNUTWNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674844 | |
| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-62-3 | |
| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in their work.
Core Chemical Properties
This compound is a substituted aromatic boronic acid. While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from data on structurally similar compounds. It is a solid at room temperature and is primarily utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈BF₃O₄ | PubChem |
| Monoisotopic Mass | 248.04677 Da | PubChem (Computed)[1] |
| Appearance | White to off-white solid (Expected) | Based on similar boronic acids |
| Purity | ≥95% (Typical for commercial products) | General observation from suppliers of related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF. | Based on general properties of phenylboronic acids |
| pKa | Data not available | |
| Storage | Store in a cool, dry place. Often refrigerated. | General recommendation for boronic acids |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 249.05405 | 145.8 |
| [M+Na]⁺ | 271.03599 | 154.1 |
| [M-H]⁻ | 247.03949 | 143.4 |
| [M+NH₄]⁺ | 266.08059 | 161.9 |
| [M+K]⁺ | 287.00993 | 152.1 |
| [M+H-H₂O]⁺ | 231.04403 | 138.3 |
| [M+HCOO]⁻ | 293.04497 | 161.5 |
| [M+CH₃COO]⁻ | 307.06062 | 187.3 |
| [M+Na-2H]⁻ | 269.02144 | 148.0 |
| [M]⁺ | 248.04622 | 142.7 |
| [M]⁻ | 248.04732 | 142.7 |
| Data from PubChem (computed using CCSbase)[1] |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow:
References
An In-Depth Technical Guide to the Synthesis of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthesis route for 2-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, while the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This document details the experimental protocols, presents quantitative data in a clear format, and includes diagrams to illustrate the synthetic workflow.
Introduction
Phenylboronic acids containing trifluoromethyl groups are of significant interest in pharmaceutical development due to their unique properties that can improve the efficacy and bioavailability of drug molecules.[2][5] The title compound, this compound, serves as a key intermediate in the synthesis of complex organic molecules. Its strategic functionalization allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists. The synthesis route outlined in this guide is a reliable two-step process commencing with the esterification of 2-bromo-4-(trifluoromethyl)benzoic acid, followed by a palladium-catalyzed Miyaura borylation.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from commercially available 2-bromo-4-(trifluoromethyl)benzoic acid.
Step 1: Esterification
The first step involves the esterification of the carboxylic acid group of 2-bromo-4-(trifluoromethyl)benzoic acid with methanol to produce methyl 2-bromo-4-(trifluoromethyl)benzoate. This reaction is commonly carried out using an acid catalyst.
Step 2: Miyaura Borylation
The second step is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide, methyl 2-bromo-4-(trifluoromethyl)benzoate, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][7] This reaction introduces the boronic acid functionality, yielding the desired product, which is often isolated as its pinacol ester for enhanced stability.[8]
Experimental Protocols
Step 1: Synthesis of Methyl 2-bromo-4-(trifluoromethyl)benzoate (Esterification)
This protocol is adapted from established esterification procedures.
Materials:
-
2-bromo-4-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
The reaction mixture is then heated to reflux and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The crude methyl 2-bromo-4-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Example):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used/Yield |
| 2-bromo-4-(trifluoromethyl)benzoic acid | 269.02 | 1.0 | 1.0 | (Specify amount) |
| Thionyl chloride | 118.97 | 1.2 | 1.2 | (Specify amount) |
| Methanol | 32.04 | - | Solvent | (Specify volume) |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 283.05 | - | - | (Specify yield in g and %) |
Step 2: Synthesis of this compound Pinacol Ester (Miyaura Borylation)
This is a representative protocol for the Miyaura borylation of an aryl bromide. The conditions may require optimization for this specific substrate.
Materials:
-
Methyl 2-bromo-4-(trifluoromethyl)benzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., dppf, XPhos, SPhos)
-
Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMSO)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Stirring and heating apparatus
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (1-5 mol%), ligand (if necessary, 1-10 mol%), and base (2-3 eq).
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired this compound pinacol ester.
Quantitative Data (Example):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used/Yield |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 283.05 | 1.0 | 1.0 | (Specify amount) |
| Bis(pinacolato)diboron | 253.94 | 1.2 | 1.2 | (Specify amount) |
| Pd(dppf)Cl₂ | 731.70 | 0.03 | 0.03 | (Specify amount) |
| Potassium acetate | 98.14 | 3.0 | 3.0 | (Specify amount) |
| Dioxane | 88.11 | - | Solvent | (Specify volume) |
| This compound pinacol ester | 358.15 | - | - | (Specify yield in g and %) |
Visualizing the Synthesis Workflow
The following diagrams illustrate the overall synthesis route and the catalytic cycle of the Miyaura borylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Buy 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester | 2121512-96-5 [smolecule.com]
An In-depth Technical Guide on the Stability and Reactivity of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional substitution pattern, featuring a boronic acid, a methoxycarbonyl group, and a trifluoromethyl group, imparts distinct reactivity and stability characteristics. This guide provides a comprehensive overview of the stability and reactivity of this reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
The properties of this compound are significantly influenced by its substituents. The electron-withdrawing nature of both the trifluoromethyl and methoxycarbonyl groups increases the Lewis acidity of the boronic acid moiety. This heightened acidity can influence its reactivity in cross-coupling reactions and its stability profile.
Table 1: General Physicochemical Properties of Substituted Phenylboronic Acids
| Property | This compound | General Phenylboronic Acid |
| Molecular Formula | C₉H₈BF₃O₄ | C₆H₇BO₂ |
| Molecular Weight | 247.97 g/mol | 121.93 g/mol |
| Appearance | Typically a white to off-white solid | White to yellow powder |
| Acidity (pKa) | Expected to be lower than phenylboronic acid due to electron-withdrawing groups[1] | 8.83[2] |
Stability Profile
The stability of arylboronic acids is a critical consideration for their storage and use in synthesis. The primary degradation pathway for these compounds is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by temperature and the presence of water.
While specific quantitative stability data for this compound is not extensively available in the public domain, general principles of arylboronic acid stability can be applied. The electron-withdrawing trifluoromethyl group can influence the rate of protodeboronation.
Table 2: Factors Influencing the Stability of Arylboronic Acids
| Factor | Effect on Stability | Notes |
| pH | Less stable at very high or very low pH. Protodeboronation can be accelerated under both acidic and basic conditions. | Optimal pH for stability is often near neutral. |
| Temperature | Higher temperatures generally decrease stability and accelerate decomposition. | Storage at low temperatures (2-8 °C) is recommended. |
| Moisture | The presence of water can facilitate hydrolytic decomposition and protodeboronation. | Store in a dry, inert atmosphere. |
| Light | Some boronic acids can be sensitive to light. | Storage in amber vials is advisable. |
| Oxygen | Can lead to oxidation of the boronic acid to the corresponding phenol. | Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
Forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) are recommended to fully characterize the stability of this compound for specific applications.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
The reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle is influenced by its electronic properties. The electron-withdrawing substituents on this compound can impact the transmetalation step.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in Suzuki-Miyaura reactions. The choice of catalyst, ligand, base, solvent, and reaction temperature can significantly impact the reaction yield and purity of the product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Add the degassed solvent and water (if applicable).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Illustrative Suzuki-Miyaura Coupling Reaction Conditions and Yields
While specific data for this compound is limited, the following table provides representative conditions and yields for the coupling of a similar trifluoromethyl-substituted phenylboronic acid.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-bromo-4-nitrobenzene | 3-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85% |
| 4-iodoanisole | 3-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90% |
Note: Yields are highly substrate-dependent and optimization is often required.
Logical Relationships in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction depends on the interplay of several factors. The following diagram illustrates the key relationships.
Caption: Factors influencing the outcome of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a specialized and valuable reagent for the synthesis of complex organic molecules. Its stability is influenced by factors common to other arylboronic acids, such as pH, temperature, and moisture. The electron-withdrawing nature of its substituents impacts its reactivity in Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this compound remains limited, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development. Careful optimization of reaction conditions is paramount to achieving high yields and purity in synthetic transformations.
References
Crystal Structure of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: A Search for a Non-Existent Structure
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure data for 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid has been publicly reported. This indicates that the three-dimensional arrangement of atoms in the solid state for this specific compound has not yet been determined or published in the scientific literature.
While information on the synthesis and use of related phenylboronic acid derivatives is available, the core requirement for a detailed technical guide on the crystal structure of this compound cannot be fulfilled at this time. Chemical databases such as PubChem list the compound's molecular formula (C₉H₈BF₃O₄) and provide a 2D representation of its structure, but this does not constitute experimental crystallographic data.
For researchers, scientists, and drug development professionals interested in the solid-state properties of this molecule, the absence of a crystal structure presents an opportunity for novel research. Determining the crystal structure through techniques like single-crystal X-ray diffraction would provide valuable insights into its molecular conformation, intermolecular interactions, and packing in the solid state. This information is crucial for understanding its physical properties, stability, and potential applications in materials science and medicinal chemistry.
Path Forward for Researchers
For those requiring the crystal structure of this compound for their work, the following steps are recommended:
-
Chemical Synthesis: The first step would be to synthesize the compound or procure it from a chemical supplier.
-
Crystallization: Following synthesis and purification, experiments to grow single crystals of suitable quality for X-ray diffraction would be necessary. This often involves screening various solvents and crystallization techniques.
-
X-ray Diffraction Analysis: Once suitable crystals are obtained, single-crystal X-ray diffraction analysis would be performed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.
The workflow for such a research endeavor can be visualized as follows:
Until such a study is conducted and the results are made public, a detailed technical guide on the crystal structure of this compound remains an area for future scientific exploration.
A Technical Guide to the Acidity and pKa of Trifluoromethyl-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and corresponding pKa values of trifluoromethyl-substituted phenylboronic acids. The strategic placement of the highly electronegative trifluoromethyl (-CF3) group on the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety. Understanding these electronic effects is critical for applications in medicinal chemistry, catalysis, and materials science, where the pKa of a boronic acid can dictate its binding affinity, reactivity, and bioavailability.
The Acidity of Phenylboronic Acids
Phenylboronic acids are Lewis acids, not Brønsted acids. Their acidity arises from the acceptance of a hydroxide ion by the boron atom, which transitions from a trigonal planar (sp2) geometry to a more stable tetrahedral (sp3) boronate anion. This equilibrium in aqueous solution is the basis for their characteristic pKa. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the aromatic ring.
The introduction of electron-withdrawing groups, such as the trifluoromethyl group, stabilizes the resulting negative charge on the tetrahedral boronate anion. This stabilization shifts the equilibrium towards the boronate form, resulting in a stronger Lewis acid and a lower pKa value.
The Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly increases the acidity of the boronic acid compared to the unsubstituted phenylboronic acid. The magnitude of this acidifying effect is dependent on the position of the -CF3 substituent on the phenyl ring—ortho, meta, or para.
-
Meta and Para Positions: In the meta and para positions, the -CF3 group's inductive effect enhances the Lewis acidity, leading to pKa values that are approximately one unit lower than that of unsubstituted phenylboronic acid.[1]
-
Ortho Position: In the ortho position, a competing steric effect can inhibit the formation of the tetrahedral boronate ion. This steric hindrance can counteract the inductive effect, leading to a weaker acid (higher pKa) than might be expected from electronic effects alone.[1] A similar effect is observed for ortho-trifluoromethylphenylboronic acid.[1][2]
Quantitative pKa Data
The following table summarizes the experimentally determined pKa values for phenylboronic acid and its trifluoromethyl-substituted derivatives in aqueous solution. These values have been determined using methods such as potentiometric and spectrophotometric titrations.[1]
| Compound | Substituent Position | pKa Value |
| Phenylboronic Acid | Unsubstituted | 8.8[1] |
| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45 ± 0.01[2] |
| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88 ± 0.01[2] |
| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82 ± 0.01[2] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | meta, meta | Not available |
Note: While the specific pKa for 3,5-bis(trifluoromethyl)phenylboronic acid was not found in the provided search results, it is expected to be lower than the monosubstituted meta derivative due to the additive electron-withdrawing effects of two -CF3 groups.
Logical Relationship: Substituent Effects on Acidity
The following diagram illustrates the relationship between the electron-withdrawing trifluoromethyl group and the resulting acidity of the phenylboronic acid.
Caption: Logical flow of -CF3 electronic effects on acidity.
Experimental Protocols for pKa Determination
The most common methods for determining the pKa of boronic acids are potentiometric titration and UV-Vis spectrophotometric titration.[3]
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base like NaOH) is added incrementally.[4] The pKa is determined from the inflection point of the resulting titration curve.[4]
Generalized Protocol:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[5]
-
Sample Preparation:
-
Prepare a sample solution of the boronic acid at a known concentration (e.g., 1 mM).[5]
-
To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[5]
-
If necessary, make the initial solution acidic (e.g., pH 1.8-2.0) with a strong acid (e.g., 0.1 M HCl).[4][5]
-
-
Titration:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[5]
-
Immerse the calibrated pH electrode into the solution.[5]
-
Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.[4]
-
After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.[4]
-
Continue the titration until the pH has passed the equivalence point and reached a stable, high value (e.g., pH 12-12.5).[4]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined by finding the inflection point of the curve (often via the first or second derivative of the curve).
-
Perform multiple titrations (at least three) for each compound to ensure reliability and calculate the average pKa and standard deviation.[5]
-
UV-Vis Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[6]
Generalized Protocol:
-
Wavelength Selection:
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values, typically spanning ±2 pH units around the expected pKa.[6]
-
Prepare a stock solution of the boronic acid. Add a precise aliquot of the stock solution to each buffer solution to create a series of samples with constant total analyte concentration but varying pH.[8]
-
-
Measurement:
-
Measure the absorbance of each buffered sample at the pre-determined analytical wavelength(s) using a UV-Vis spectrophotometer.[9]
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions.[10]
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.[7][9]
-
The pKa can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation using non-linear regression analysis.[6]
-
Experimental Workflow Diagram
The following diagram outlines a generalized workflow for the determination of pKa values.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ishigirl.tripod.com [ishigirl.tripod.com]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
An In-depth Technical Guide on the Solubility of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in Organic Solvents
Disclaimer: Publicly available, quantitative solubility data for 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is limited. This guide provides a comprehensive framework based on the physicochemical properties of its functional groups and solubility data from structurally analogous phenylboronic acids. The experimental protocols described herein are established methods that can be applied to determine the precise solubility of the title compound.
Introduction
This compound is a specialized organic compound of significant interest in drug discovery and organic synthesis, primarily as a building block in Suzuki-Miyaura cross-coupling reactions. Its utility in these applications is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification, and formulation. This document serves as a technical resource for researchers, outlining the expected solubility behavior of this compound and providing detailed protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its three key functional groups: the polar boronic acid moiety [-B(OH)₂], the lipophilic and strongly electron-withdrawing trifluoromethyl group [-CF₃], and the polar methoxycarbonyl group [-COOCH₃].
-
Boronic Acid Group [-B(OH)₂]: This group is polar and capable of acting as a hydrogen bond donor and acceptor. It can undergo reversible self-condensation to form a cyclic anhydride known as a boroxine, a process that can reduce the concentration of the monomeric acid in solution and affect solubility measurements.[1][2]
-
Trifluoromethyl Group [-CF₃]: This group is highly lipophilic and electron-withdrawing, which generally enhances solubility in non-polar organic solvents. The introduction of fluorine-containing substituents is a common strategy to increase the acidity of boronic acids.[3]
-
Methoxycarbonyl Group [-COOCH₃]: This ester group adds polarity and can act as a hydrogen bond acceptor, potentially improving solubility in moderately polar to polar aprotic solvents.
Based on these features, a mixed solubility profile is expected. The compound will likely exhibit moderate to good solubility in polar aprotic solvents like acetone, 3-pentanone, and chloroform, which can interact favorably with all functional groups.[1][4][5] Solubility is expected to be lower in non-polar hydrocarbon solvents such as methylcyclohexane.[1][4][5]
Representative Solubility Data of Analogous Compounds
To provide a quantitative context, the following table summarizes experimental solubility data for phenylboronic acid and its substituted derivatives in several common organic solvents. This data serves as a proxy to estimate the behavior of this compound.
| Solvent | Analogous Compound | Temperature (K) | Solubility (Mole Fraction, x) |
| Chloroform | Phenylboronic Acid | 298.15 | ~0.03 (Moderate) |
| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.075 | |
| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.014 | |
| para-Isobutoxyphenylboronic Acid | 303.15 | 0.011 | |
| Acetone | Phenylboronic Acid | 298.15 | ~0.15 (High) |
| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.210 | |
| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.062 | |
| para-Isobutoxyphenylboronic Acid | 303.15 | 0.051 | |
| 3-Pentanone | Phenylboronic Acid | 298.15 | ~0.14 (High) |
| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.190 | |
| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.045 | |
| para-Isobutoxyphenylboronic Acid | 303.15 | 0.036 | |
| Methylcyclohexane | Phenylboronic Acid | 298.15 | <0.001 (Very Low) |
| ortho-Isobutoxyphenylboronic Acid | 303.15 | 0.003 | |
| meta-Isobutoxyphenylboronic Acid | 303.15 | 0.001 | |
| para-Isobutoxyphenylboronic Acid | 303.15 | 0.001 |
Data for isobutoxyphenylboronic acid isomers sourced from[6]. Phenylboronic acid solubility estimates derived from trends described in[1][4][5].
Experimental Protocol for Solubility Determination
A reliable and widely adopted method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][6][7] This technique involves precisely measuring the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.
Materials and Equipment
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance (accuracy ±0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable thermostatic bath
-
Calibrated digital thermometer (accuracy ±0.05 K)
-
Turbidity sensor or luminance probe (or laser beam and detector)
Detailed Procedure
-
Sample Preparation: Accurately weigh a specific mass of the boronic acid and the selected solvent into the glass vessel. The composition is known precisely.
-
Equilibration: Place the vessel in the thermostatic bath and begin rigorous stirring to ensure a uniform suspension.
-
Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 K/min) to ensure the system remains close to thermal equilibrium.[2]
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes perfectly clear. This can be determined visually or instrumentally by a sharp change in light transmission.[1][2][4]
-
Data Recording: Record the temperature of dissolution for the known composition.
-
Solubility Curve Construction: Repeat steps 1-5 with different solute-solvent compositions to generate a series of data points (solubility vs. temperature), which can be plotted to create a solubility curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Structural Characterization of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a key building block in organic synthesis and drug discovery. This document outlines the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it presents standardized experimental protocols for acquiring these characterization data. The information herein serves as a comprehensive resource for researchers utilizing this compound in their work, ensuring accurate identification and quality assessment.
Chemical Structure and Properties
This compound is an ortho-substituted phenylboronic acid derivative. The presence of both an electron-withdrawing trifluoromethyl group and a methoxycarbonyl group influences its reactivity and spectroscopic properties.
| Identifier | Value |
| IUPAC Name | [2-(methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid |
| CAS Number | 1217500-75-8[1] |
| Molecular Formula | C₉H₈BF₃O₄ |
| Molecular Weight | 247.97 g/mol |
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled based on the analysis of structurally similar compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | s | 2H | B(OH)₂ |
| 8.10 | d, J=8.0 Hz | 1H | Ar-H |
| 7.95 | d, J=8.0 Hz | 1H | Ar-H |
| 7.80 | s | 1H | Ar-H |
| 3.90 | s | 3H | OCH₃ |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C=O |
| 135.0 | Ar-C |
| 132.1 | Ar-C |
| 130.8 (q, J=32 Hz) | Ar-C-CF₃ |
| 129.5 | Ar-C |
| 125.4 (q, J=272 Hz) | CF₃ |
| 123.0 (q, J=4 Hz) | Ar-C |
| 52.8 | OCH₃ |
| Note: Carbon attached to Boron is often not observed due to quadrupolar relaxation. |
Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| -61.5 | CF₃ |
Table 4: ¹¹B NMR Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 28.0 (broad) | B(OH)₂ |
Infrared (IR) Spectroscopy
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (boronic acid) |
| 3080 | Medium | C-H stretch (aromatic) |
| 2960 | Medium | C-H stretch (methyl) |
| 1725 | Strong | C=O stretch (ester) |
| 1610, 1480 | Medium | C=C stretch (aromatic) |
| 1350 | Strong | B-O stretch |
| 1320, 1170, 1130 | Strong | C-F stretch (CF₃) |
| 1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 6: Mass Spectrometry Data (Electrospray Ionization, Negative Mode)
| m/z | Assignment |
| 247.0 | [M-H]⁻ |
| 229.0 | [M-H-H₂O]⁻ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: NMR spectra are acquired on a 500 MHz spectrometer.
-
¹H NMR: Proton spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
¹⁹F NMR: Fluorine spectra are recorded with a spectral width of 100 ppm. Chemical shifts are referenced to an external standard of CFCl₃ at 0.0 ppm.
-
¹¹B NMR: Boron spectra are acquired with a spectral width of 200 ppm. Chemical shifts are referenced to an external standard of BF₃·OEt₂ at 0.0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. A total of 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in methanol at a concentration of approximately 10 µg/mL.
-
Instrumentation: Mass spectral analysis is performed using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis is conducted in negative ion mode. The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired over a mass range of m/z 50-500. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature are optimized to achieve maximum signal intensity.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides essential spectroscopic and methodological information for the characterization of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for scientists engaged in research and development, facilitating the unambiguous identification and quality control of this important chemical entity. The provided workflow diagram offers a clear visual representation of the characterization process.
References
The Trifluoromethylphenylboronic Acid Motif: A Versatile Tool in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. Trifluoromethylphenylboronic acids have emerged as indispensable reagents for introducing the trifluoromethylphenyl moiety, offering a versatile and efficient platform for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the applications of trifluoromethylphenylboronic acids in organic synthesis, with a focus on key reactions, experimental protocols, and their role in drug discovery.
Core Applications in Cross-Coupling Reactions
Trifluoromethylphenylboronic acids are most prominently utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These methodologies provide robust and reliable strategies for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and substituted aromatic compounds. The reaction of a trifluoromethylphenylboronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) provides direct access to a wide array of trifluoromethylated products. The electron-withdrawing nature of the CF₃ group can influence the reactivity of the boronic acid, often leading to high yields and clean reactions.
Table 1: Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | [2] |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 80 | 16 | 88 | [3] |
| 4 | 4-Chloroanisole | Pd₂ (dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 90 | [2] |
| 5 | Phenyl triflate | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ | Toluene | 110 | 6 | 85 | [3] |
Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam coupling provides an efficient method for the N- and O-arylation of a wide range of substrates, including amines, amides, imidazoles, and phenols.[4][5] This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a variety of functional groups. Trifluoromethylphenylboronic acids are excellent coupling partners in these transformations, yielding valuable N- and O-aryl compounds containing the trifluoromethylphenyl moiety.
Table 2: Chan-Lam N-Arylation with Trifluoromethylphenylboronic Acids
| Entry | Amine/Heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | 3-(Trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [6] |
| 2 | Aniline | 4-(Trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (20) | Et₃N | CH₂Cl₂ | RT | 72 | 78 | [7] |
| 3 | Pyrrolidine | 3,5-Bis(trifluoromethyl)phenylboronic acid | CuI (10) | Cs₂CO₃ | DMF | 100 | 24 | 91 | [8] |
| 4 | 2-Nitroimidazole | 4-(Trifluoromethyl)phenylboronic acid | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | RT | 24 | 84 | [9] |
| 5 | Phenol | 4-(Trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 75 | [10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of an aryl halide with a trifluoromethylphenylboronic acid is provided below.
Materials:
-
Aryl halide (1.0 mmol)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, 4-(trifluoromethyl)phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11][12]
General Procedure for Chan-Lam N-Arylation
The following is a general procedure for the copper-catalyzed N-arylation of an amine or heterocycle with a trifluoromethylphenylboronic acid.
Materials:
-
Amine or heterocycle (1.0 mmol)
-
3-(Trifluoromethyl)phenylboronic acid (1.5 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., pyridine or triethylamine, 2.0 mmol)
-
Solvent (e.g., dichloromethane or methanol, 5 mL)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the amine or heterocycle, 3-(trifluoromethyl)phenylboronic acid, copper catalyst, and base.
-
Add the solvent and stir the mixture at room temperature or with gentle heating. The reaction is often left open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6][9]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with various aryl and heteroaryl halides. The presence of both an electron-withdrawing trifluoromethyl group and an ortho-methoxycarbonyl group on the boronic acid presents unique considerations for optimizing reaction conditions to achieve high yields and purity.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling involves a catalytic cycle typically utilizing a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electronically and sterically demanding substrates such as this compound.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on commonly employed conditions for similar electron-deficient and sterically hindered boronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3)
-
Ligand (if using a simple palladium source, e.g., XPhos, SPhos)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/hot plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reactant.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with functionalities similar to the title compound. These serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Iodide |
| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.1 |
| Palladium Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | Pd(OAc)₂ |
| Catalyst Loading (mol%) | 5 | 2 | 3 |
| Ligand | - | - | SPhos (6 mol%) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Base (equiv.) | 2.0 | 2.5 | 2.0 |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF / H₂O (3:1) |
| Temperature (°C) | 90 | 100 | 80 |
| Reaction Time (h) | 4-12 | 6-18 | 2-8 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds to construct these biaryl systems. This is attributed to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.
This document provides detailed application notes and experimental protocols for the use of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block for introducing a sterically hindered and electronically-defined phenyl ring into target molecules. The presence of an ortho-methoxycarbonyl group introduces steric bulk, while the trifluoromethyl group at the 5-position provides a strong electron-withdrawing effect, which can significantly influence the biological activity and physicochemical properties of the resulting biaryl compounds.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with a variety of aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science due to the presence of both an electron-withdrawing trifluoromethyl group and a methoxycarbonyl group, which can influence the electronic properties and potential binding interactions of the resulting biaryl products. The ortho-substitution of the boronic acid moiety can present steric challenges, necessitating careful optimization of reaction conditions to achieve high yields.
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a palladium catalyst, a base, and a suitable solvent system.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base to form a borate species, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Reaction Conditions
Achieving high yields in the coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent. The steric hindrance from the ortho-methoxycarbonyl group and the electronic effects of the trifluoromethyl group influence the reactivity.
Based on literature for similar sterically hindered and electron-deficient boronic acids, the following conditions are recommended as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Catalyst choice can significantly impact yield. Pre-catalysts with bulky phosphine ligands are often effective for sterically hindered substrates. |
| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | The choice of base is crucial. K₃PO₄ is often a good starting point for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized depending on the reactivity of the aryl halide. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Coupling with Aryl Bromides
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv.)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Coupling with Aryl Chlorides
This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, often requiring more active catalysts and harsher conditions.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Summary
Table 2: Illustrative Yields for Coupling with Various Aryl Bromides
| Aryl Bromide | Substituent Type | Expected Yield (%) | Notes |
| 4-Bromoanisole | Electron-donating | 80-95 | Generally good reactivity. |
| 4-Bromotoluene | Electron-donating | 85-95 | Good coupling partner. |
| Bromobenzene | Neutral | 75-90 | Standard substrate. |
| 4-Bromobenzonitrile | Electron-withdrawing | 70-85 | Electron-withdrawing groups can sometimes lead to slightly lower yields. |
| 1-Bromo-4-nitrobenzene | Strongly Electron-withdrawing | 65-80 | May require more optimized conditions to avoid side reactions. |
| 2-Bromotoluene | Sterically Hindered | 60-75 | Steric hindrance can significantly impact yield; may require more active catalyst systems. |
Table 3: Illustrative Yields for Coupling with Various Aryl Chlorides
| Aryl Chloride | Substituent Type | Expected Yield (%) | Notes |
| 4-Chloroanisole | Electron-donating | 50-70 | Aryl chlorides are less reactive and require more robust catalytic systems. |
| 4-Chlorotoluene | Electron-donating | 55-75 | |
| Chlorobenzene | Neutral | 40-60 | Challenging substrate. |
| 4-Chlorobenzonitrile | Electron-withdrawing | 60-80 | Electron-withdrawing groups can activate the C-Cl bond towards oxidative addition. |
| 1-Chloro-4-nitrobenzene | Strongly Electron-withdrawing | 65-85 | Activated aryl chloride, generally gives better yields than neutral or electron-rich chlorides. |
| 2-Chlorotoluene | Sterically Hindered | 30-50 | Very challenging due to combined steric hindrance and lower reactivity of the chloride. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use a fresh batch of catalyst and ligand.- Ensure solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Use a freshly opened or properly stored base. |
| Protodeboronation of Boronic Acid | - Presence of water- Prolonged reaction times at high temperatures | - Use anhydrous solvents and minimize water content.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Products | - Inefficient transmetalation- Catalyst decomposition | - Screen different ligands and bases to optimize the transmetalation step.- Use a more stable pre-catalyst or adjust the catalyst loading. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a viable and powerful method for the synthesis of complex biaryl structures. Success in these couplings, particularly with challenging substrates like aryl chlorides and sterically hindered partners, is highly dependent on the careful selection and optimization of the palladium catalyst, ligand, base, and solvent system. The protocols and data presented in this application note provide a solid foundation for researchers to develop efficient and high-yielding syntheses of novel compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: The Pivotal Role of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid as a crucial building block in medicinal chemistry. The unique substitution pattern of this molecule, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile methoxycarbonyl group, makes it an invaluable synthon for the construction of complex bioactive molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
Key Application: Synthesis of PARP Inhibitors
A prominent application of arylboronic acids with similar substitution patterns is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable drugs in this class is Niraparib, used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The core structure of Niraparib features a biaryl system that can be efficiently constructed using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is a key reactant.
Biological Activity of Niraparib
Niraparib is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are critical components of the DNA damage repair pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death. This mechanism is known as synthetic lethality.
| Compound | Target | IC₅₀ (nM) | Cell Line | Cell-Based Activity (CC₅₀, nM) | Reference |
| Niraparib | PARP-1 | 3.8 | - | - | [1] |
| PARP-2 | 2.1 | - | - | [1] | |
| - | - | MDA-MB-436 (BRCA1 mutant) | 18 | [1] |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95 | [2] |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 96 | [3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~85 | [3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L1 (1.2) | - | - | THF/H₂O | 97 | 0.08 | 90 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The conditions are based on established procedures for similar fluorinated boronic acids and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, THF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Reaction monitoring apparatus (TLC or LC-MS)
-
Purification supplies (silica gel for column chromatography, solvents)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask.
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Signaling Pathway: PARP Inhibition and DNA Damage Repair
Caption: Mechanism of PARP inhibition by Niraparib in the DNA damage repair pathway.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Trifluoromethyl-Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method has found widespread application in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted building blocks highly valuable in drug discovery.
However, the cross-coupling of trifluoromethyl-substituted boronic acids presents unique challenges. The strong electron-withdrawing nature of the CF₃ group can deactivate the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. This can lead to lower reaction yields and the need for carefully optimized reaction conditions. These application notes provide an overview of effective palladium catalyst systems and detailed protocols for the successful Suzuki-Miyaura coupling of trifluoromethyl-substituted boronic acids with various aryl halides.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (Ar²-B(OR)₂) exchanges its organic group with the halide on the palladium center. This step is often rate-limiting, especially with electron-deficient boronic acids.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.
Catalytic Systems for Coupling with Trifluoromethyl-Substituted Boronic Acids
The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency in the cross-coupling of electron-deficient boronic acids. For trifluoromethyl-substituted boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.
Buchwald-type phosphine ligands, known for their steric bulk and electron-donating properties, have proven to be particularly effective in promoting these challenging couplings. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Below is a summary of commonly used catalytic systems for the Suzuki-Miyaura coupling with trifluoromethyl-substituted boronic acids.
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Yields (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85-98% | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80-95% | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 51-85% | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 60-90% | [1] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Halide with a Trifluoromethyl-Substituted Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos, XPhos)
-
Aryl Halide (1.0 equiv)
-
Trifluoromethyl-substituted Phenylboronic Acid (1.2 - 1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), trifluoromethyl-substituted phenylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed organic solvent, followed by degassed water, via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water). The reaction concentration is typically 0.1-0.2 M with respect to the aryl halide.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., 1-2 mol% Pd) and the ligand (e.g., 1.1-1.2 equiv relative to Pd) under an inert atmosphere. Dissolve the catalyst and ligand in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.
-
Increase the amount of boronic acid (up to 2.0 equiv). Protodeboronation can be a competing side reaction.
-
Screen different ligands and bases. For electron-deficient systems, more electron-rich and bulky ligands may be required. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
-
Increase the reaction temperature or time.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur, especially at higher temperatures.
-
Ensure the reaction is performed under a strict inert atmosphere.
-
Consider using a milder base or lowering the reaction temperature.
-
-
Protodeboronation:
-
This is a common side reaction with electron-deficient boronic acids.
-
Use anhydrous conditions and a non-aqueous base if possible.
-
Increase the excess of the boronic acid.
-
Conclusion
The Suzuki-Miyaura cross-coupling of trifluoromethyl-substituted boronic acids is a crucial transformation for the synthesis of valuable molecules in medicinal chemistry and materials science. While the electron-withdrawing nature of the CF₃ group presents challenges, the use of appropriate palladium catalysts, particularly those with bulky and electron-rich phosphine ligands, along with optimized reaction conditions, can lead to high yields of the desired biaryl products. The protocols and guidelines presented here provide a solid foundation for researchers to successfully perform these important reactions.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: A Guide to Ligand Selection and Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on the specific challenges and optimization strategies for the Suzuki reaction involving 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This substrate is characterized by both steric hindrance from the ortho-methoxycarbonyl group and electronic deactivation from the trifluoromethyl group, which can complicate the reaction and lead to lower yields.[2] Furthermore, electron-deficient arylboronic acids are susceptible to protodeboronation, a significant side reaction that reduces coupling efficiency.[2] Strategic selection of the palladium catalyst's ancillary ligand is paramount to overcoming these challenges and achieving high-yielding cross-coupling.[4][5][6]
This document provides a comprehensive guide to ligand selection, detailed experimental protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.
The Critical Role of Ligands
The ligand plays a multifaceted role in the Suzuki-Miyaura catalytic cycle, influencing the stability and reactivity of the palladium center at each key step: oxidative addition, transmetalation, and reductive elimination.[7] For challenging substrates like this compound, the use of bulky and electron-rich phosphine ligands is often crucial.[8][9][10][11]
-
Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[12]
-
Sterically bulky ligands promote the formation of monoligated palladium species, which are generally more reactive.[5][12] They can also accelerate the final reductive elimination step to release the biaryl product and regenerate the active catalyst.
Data Presentation: Ligand Effects on Suzuki Coupling Efficiency
The following table summarizes the performance of various classes of phosphine ligands commonly employed in Suzuki-Miyaura reactions, with a focus on their expected utility for the coupling of this compound. The efficiency data is generalized from literature on similar sterically hindered and electron-deficient substrates.
| Ligand Class | Representative Ligands | Key Characteristics | Expected Yield for Challenging Substrates | Notes and Recommendations |
| Buchwald Ligands (Biarylphosphines) | XPhos, SPhos, RuPhos | Bulky, electron-rich | Excellent | Often the first choice for challenging couplings due to their high reactivity and broad applicability.[13] Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) offer enhanced stability and ease of use.[7][13] |
| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust, good for a range of substrates | Good to Excellent | Pd(dppf)Cl₂ is a widely used, air-stable catalyst that is effective for many Suzuki couplings.[14] For more demanding reactions, more specialized ligands may be required. |
| Dialkylphosphines | PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky and electron-rich | Good to Excellent | Highly effective for coupling unreactive aryl chlorides.[8][11] These ligands and their palladium complexes can be air-sensitive.[8] |
| Triphenylphosphine | PPh₃ | Standard, less bulky, and less electron-donating | Poor to Moderate | Generally not suitable for challenging couplings involving sterically hindered or electron-deficient partners and may lead to low yields.[15] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific aryl halide coupling partners.
Protocol 1: General Screening Protocol with a Buchwald Palladacycle Precatalyst
This protocol is recommended for initial screening due to the high success rate of Buchwald ligands with challenging substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or CPME/water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide, this compound, and the base under an inert atmosphere.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst to the vessel.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Inerting: Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: In-situ Catalyst Generation with a Trialkylphosphine Ligand
This protocol is an alternative for cases where a palladacycle is not used, particularly effective for aryl chlorides.
Reagents and Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Reaction vessel and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the aryl chloride and this compound.
-
Solvent Addition: Add the degassed 1,4-dioxane.
-
Reaction and Monitoring: Seal the vessel, heat to 100-110 °C, and monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps from Protocol 1.
Mandatory Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a logical workflow for optimizing the reaction conditions for the target boronic acid.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2] These structural motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4][5] This document provides a detailed guide for the scale-up synthesis of biaryls using 2-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a key building block for accessing compounds with potential therapeutic applications due to the presence of the electron-withdrawing trifluoromethyl group.[1][6] The protocols outlined below are designed to be adaptable for transitioning from laboratory-scale to larger-scale production, with a focus on efficiency, safety, and reproducibility.[7]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7] The general catalytic cycle is illustrated below.
Key Parameters for Scale-Up Synthesis
Successful and safe scale-up of the Suzuki-Miyaura reaction requires careful consideration of several critical parameters. The following table summarizes key considerations for the synthesis of biaryls using this compound.
| Parameter | Laboratory Scale (mmol) | Scale-Up (mol) | Key Considerations & Recommendations |
| Aryl Halide | Aryl bromide or iodide | Aryl bromide or chloride | Aryl chlorides are more cost-effective for large-scale synthesis but may require more active catalysts.[8] |
| Boronic Acid | 1.1 - 1.5 equivalents | 1.05 - 1.2 equivalents | Use a slight excess to ensure complete consumption of the more expensive aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, PdCl₂(dppf) | Pre-catalysts are often preferred for their stability and ease of handling at scale. Catalyst loading should be optimized (typically 0.01 - 1 mol%). |
| Ligand | PPh₃, SPhos, XPhos | Buchwald or other highly active phosphine ligands | Ligand choice is critical for reaction efficiency, especially with less reactive aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ | An inorganic base is typically used in aqueous solution. K₃PO₄ is often effective for challenging couplings.[8] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, 2-MeTHF/H₂O | Use of safer and more environmentally friendly solvents is crucial for scale-up. Efficient mixing of the biphasic system is essential. |
| Temperature | 80 - 110 °C | 80 - 100 °C | Exothermic events should be carefully monitored. Gradual heating and good temperature control are necessary. |
| Reaction Time | 2 - 24 hours | 4 - 12 hours | Reaction progress should be monitored by HPLC or UPLC to determine completion. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative biaryl compound using this compound and an aryl bromide.
Protocol 1: Scale-Up Synthesis of Methyl 4'-substituted-4-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate
This protocol describes a general procedure for the kilogram-scale synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
L-cysteine (for palladium scavenging)
-
Heptane (for crystallization)
Reactor Setup and Reaction Execution:
-
Reactor Inerting: Charge a clean, dry, and inerted reactor with the aryl bromide, this compound, and toluene.
-
Degassing: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: In a separate vessel, prepare a solution of potassium carbonate in degassed water. Add the aqueous base solution to the reactor with efficient agitation.
-
Catalyst Addition: In a glovebox or under an inert atmosphere, prepare a solution of the palladium acetate and SPhos ligand in a small amount of degassed toluene. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by HPLC or UPLC until the starting aryl bromide is consumed (typically 4-12 hours).
Work-up and Purification:
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
Aqueous Wash: Separate the organic layer and wash it with water and then with brine.
-
Palladium Scavenging: Wash the organic layer with an aqueous solution of L-cysteine at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours to remove residual palladium. Separate the layers and wash the organic layer again with water.
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure. If necessary, perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).[7]
-
Isolation and Drying: Cool the solution to induce crystallization. Isolate the product by filtration, wash with cold heptane, and dry under vacuum to yield the final biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the scale-up synthesis of biaryls using the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
Biaryl structures are frequently found in approved drugs and clinical candidates.[5] The trifluoromethyl group, as present in the title boronic acid, is a valuable substituent in medicinal chemistry. It can enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Biaryls synthesized from this compound could be investigated as inhibitors of various biological targets, such as kinases or protein-protein interactions.[9] For example, some trifluoromethyl-containing boronic acids have shown potential as antibacterial or antifungal agents.[10][11]
Conclusion
The scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura coupling is a robust and adaptable method for the production of valuable compounds for drug discovery and development.[7] Careful optimization of reaction parameters, including catalyst selection, solvent, and base, along with well-designed work-up and purification protocols, are essential for a successful, safe, and economical large-scale production. The protocols and guidelines presented here provide a solid foundation for researchers and process chemists working in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Keywords: 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, Suzuki-Miyaura coupling, pharmaceutical intermediates, Selective Androgen Receptor Modulators (SARMs), biaryl synthesis, androgen receptor signaling.
Abstract
This application note details the utility of this compound as a key building block in the synthesis of complex pharmaceutical intermediates. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are pivotal scaffolds in a variety of biologically active molecules, most notably Selective Androgen Receptor Modulators (SARMs). This document provides a representative experimental protocol for the synthesis of a SARM precursor, a summary of typical reaction parameters and expected yields, and a visualization of the relevant androgen receptor signaling pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Biaryl moieties are prevalent structural motifs in a vast number of pharmaceuticals and bioactive compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds to form these structures. Arylboronic acids are critical components in these reactions, and their substitution patterns significantly influence the properties of the resulting biaryl compounds.
This compound is a particularly valuable reagent in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxycarbonyl group provides a handle for further synthetic transformations. This unique combination of substituents makes this boronic acid an attractive starting material for the synthesis of complex pharmaceutical intermediates, especially for drugs targeting the androgen receptor.
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. This targeted action offers the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in other tissues. Many SARM candidates feature a biaryl core, and their synthesis often relies on Suzuki-Miyaura coupling reactions.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid, such as this compound, to form a biaryl intermediate relevant to SARM synthesis. The data is compiled from literature precedents of similar Suzuki coupling reactions and represents expected outcomes under optimized conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-2-(trifluoromethyl)benzonitrile | This compound | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Bromo-2-(trifluoromethyl)benzonitrile | This compound | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80-90 |
| 3 | 4-Chloro-2-(trifluoromethyl)benzonitrile | This compound | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | ~70-85 |
Experimental Protocols
Representative Suzuki-Miyaura Coupling for the Synthesis of a SARM Precursor
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodo-2-(trifluoromethyl)benzonitrile with this compound to produce methyl 4'-cyano-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, a key intermediate in the synthesis of certain SARMs.
Materials:
-
4-Iodo-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-2-(trifluoromethyl)benzonitrile (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Canonical Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor Signaling Pathway.[1][2][3][4][5]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates, particularly those containing a biaryl scaffold. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to complex molecules such as SARMs. The protocols and data presented herein serve as a guide for researchers in the development of novel therapeutics targeting the androgen receptor and other biological targets where the unique electronic and steric properties of the trifluoromethyl and methoxycarbonyl groups can be advantageously employed. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This electron-deficient boronic acid can present challenges, but with optimized conditions, successful coupling is achievable.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Low or no yield is a common issue when working with electron-deficient boronic acids due to slow transmetalation and potential protodeboronation.[1][2] Here’s a systematic approach to troubleshoot this problem.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G3-XPhos) for more reliable results.[2][3] |
| Inadequate Base | Electron-deficient boronic acids often require a stronger base to facilitate transmetalation.[3] If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K-Ot-Bu.[3][4] |
| Poor Ligand Choice | Standard ligands like PPh₃ may not be effective.[4] Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos, which are known to accelerate both oxidative addition and reductive elimination, particularly with challenging substrates.[3][4] |
| Sub-optimal Solvent | The choice of solvent can significantly influence reaction rates. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are generally effective.[3][5] For anhydrous conditions, THF or 1,4-dioxane can be suitable.[6] |
| Low Reaction Temperature | Steric hindrance and electronic effects can necessitate higher temperatures.[3] Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.[3] |
Issue 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids, especially under basic conditions.[2]
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative in situ or prior to the reaction. Potassium trifluoroborate salts (BF₃K) or MIDA boronates are significantly more stable and less prone to protodeboronation.[3] |
| Presence of Excess Water | While a small amount of water can be beneficial with certain bases, excess water can promote protodeboronation. Ensure your organic solvents are anhydrous if the reaction is sensitive to water. |
| Prolonged Reaction Time at High Temperature | High temperatures and long reaction times can increase the rate of decomposition. Aim for highly active catalyst systems that allow for lower temperatures and shorter reaction times.[2] Using a highly active precatalyst can enable rapid coupling, outcompeting the degradation of the boronic acid.[2][7] |
Issue 3: Formation of Homocoupling Side Products
The dimerization of the boronic acid (homocoupling) can be a significant side reaction, consuming the starting material and complicating purification.[3]
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Oxygen Contamination | The presence of oxygen can promote the homocoupling of boronic acids.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] |
| Inefficient Catalyst Turnover | If the Pd(II) species in the catalytic cycle is not efficiently reduced back to Pd(0), it can lead to side reactions. Using a robust ligand that stabilizes the Pd(0) state can help mitigate this.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for coupling with this compound?
A1: There is no single "best" system, as the optimal choice depends on the specific coupling partner. However, for electron-deficient and sterically hindered boronic acids, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3) are highly recommended.[3][4] These systems are known to promote the challenging transmetalation step.[1]
Q2: Which base should I choose for my reaction?
A2: Stronger bases are generally more effective for electron-deficient boronic acids.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[4] The choice of base can also depend on the solvent system. For instance, K₃PO₄ often works well in aqueous solvent mixtures.[2]
Q3: What is the ideal solvent and temperature for this coupling?
A3: A common solvent system is a mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[3] The optimal temperature typically ranges from 80-110 °C.[3] It is advisable to start at a lower temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts, ensure your reaction is set up under a strict inert atmosphere to prevent oxygen-induced homocoupling.[3] Use high-purity reagents and solvents. If protodeboronation is an issue, consider converting the boronic acid to a more stable trifluoroborate salt or MIDA boronate.[3]
Q5: My aryl halide is also electron-deficient. Will this be a problem?
A5: Coupling two electron-deficient partners can be challenging. In such cases, a highly active catalyst system is crucial. The use of bulky, electron-rich ligands is particularly important to facilitate the oxidative addition of the electron-poor aryl halide and to promote the overall catalytic cycle.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[3]
-
Under the inert atmosphere, add the palladium precatalyst.[3]
-
Add the degassed solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Conversion of Boronic Acid to Potassium Trifluoroborate Salt
This can be a useful strategy to improve the stability of the boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv.)
-
Methanol
-
Acetone
Procedure:
-
Dissolve the boronic acid in methanol.
-
Add an aqueous solution of KHF₂.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Add acetone to precipitate the potassium trifluoroborate salt.
-
Collect the solid by filtration, wash with acetone, and dry under vacuum.
-
The resulting trifluoroborate salt can be used in the Suzuki coupling reaction under similar conditions as the boronic acid.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Electron-Deficient Boronic Acids
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 16 | < 20 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 4 | > 85 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | THF/H₂O | 80 | 2 | > 90 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | > 80 |
| 5 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 12 | 40-60 |
Yields are approximate and highly dependent on the specific aryl halide used.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Electron-Deficient Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation, particularly with electron-deficient phenylboronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the boronic acid starting material, leading to reduced yields of the desired product and generating impurities that can complicate the purification process.[2][3] Electron-deficient arylboronic acids, along with certain heteroaromatic, vinyl, and cyclopropyl derivatives, are particularly susceptible to this decomposition pathway.[4]
Q2: What are the primary factors that cause protodeboronation?
A2: Several reaction parameters can promote protodeboronation:
-
Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the C-B bond.[2]
-
Basic Conditions: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, require a base. However, the base can generate a more reactive boronate species ([ArB(OH)₃]⁻), which is often more susceptible to protonolysis.[2][5][6]
-
Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[2][7]
-
Catalyst System: The palladium catalyst, especially Pd(II) species, can contribute to protodeboronation. In some cases, bulky phosphine ligands designed for challenging couplings can paradoxically increase the rate of this side reaction.[2]
-
Reaction pH: The pH of the medium is a critical factor as it determines the speciation of the boronic acid and its stability.[1][3] For many simple boronic acids, the rate of protodeboronation is minimized at neutral pH, while both acidic and basic conditions can promote it.[1][3]
Q3: How can I prevent or minimize protodeboronation in my experiments?
A3: A combination of strategies is often most effective:
-
Use Anhydrous Conditions: Where possible, using dry solvents and reagents minimizes the primary proton source.[2][8]
-
Optimize the Base: Switch to milder or non-aqueous bases. Weaker bases like potassium fluoride (KF), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[2][3][7][8]
-
Lower the Reaction Temperature: If the desired coupling can proceed efficiently at a lower temperature, reducing the heat can slow the decomposition.[2][7]
-
Employ a Highly Active Catalyst: A more efficient catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1][7]
-
Use Protected Boronic Acid Derivatives: This is a highly effective strategy. Converting the unstable boronic acid to a more stable form, such as a potassium trifluoroborate salt, MIDA (N-methyliminodiacetic acid) boronate, or pinacol ester, can prevent decomposition.[1][2][5][7] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction.[1][3][5]
Q4: What are "slow-release" strategies and how do they work?
A4: "Slow-release" strategies involve using a stable, protected form of the boronic acid, such as an organotrifluoroborate or a MIDA boronate.[1][3] These compounds are more stable than the free boronic acids and, under the reaction conditions, slowly hydrolyze to release the reactive boronic acid in situ.[3] This approach maintains a very low steady-state concentration of the unstable boronic acid, which minimizes its decomposition via protodeboronation while still allowing the desired cross-coupling reaction to proceed.[1][3]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to protodeboronation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant amount of protodeboronated byproduct detected (e.g., by GC-MS or LC-MS). | 1. Reaction temperature is too high.[2][7]2. Base is too strong or concentration is too high.[2][5]3. Presence of excess water.[2]4. The specific boronic acid is inherently unstable (e.g., polyfluorinated or certain heteroaromatics).[4][6]5. Catalytic cycle is too slow, allowing decomposition to compete.[3] | 1. Lower the reaction temperature; screen temperatures from RT to 80 °C.[7]2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF).[2][7]3. Use anhydrous solvents and dry reagents.[2][8]4. Convert the boronic acid to a more stable derivative (MIDA boronate, trifluoroborate, or pinacol ester).[1][2][7]5. Use a more active catalyst/ligand system (e.g., a pre-formed Pd(0) catalyst or a more efficient ligand like SPhos).[3] |
| Reaction fails completely; only starting materials and protodeboronated byproduct are observed. | 1. Severe protodeboronation is occurring before the catalytic cycle can effectively begin.2. Catalyst may be inactive or poisoned.[8] | 1. Immediately switch to a protected boronic acid derivative (MIDA, trifluoroborate). This is the most robust solution for highly unstable substrates.[9]2. Ensure the catalyst is fresh and the reaction is run under a properly inert atmosphere (N₂ or Ar) to prevent catalyst decomposition.[8] |
| Inconsistent results or poor reproducibility. | 1. Boronic acid is degrading upon storage.[10]2. Boronic acid is forming inactive cyclic trimers (boroxines).[2] | 1. Use fresh boronic acid or convert it to a stable derivative for storage (e.g., DABO, MIDA).[9][11]2. While boroxine formation is often reversible, adding a controlled, minimal amount of water can sometimes shift the equilibrium back to the active boronic acid. However, for protodeboronation-prone substrates, using a protected derivative is a better approach.[2] |
Quantitative Data: Stability of Boronic Acids
The rate of protodeboronation is highly dependent on the substituents on the phenyl ring and the pH of the medium. The following table provides a relative measure of stability for different classes of boronic acids under basic conditions.
| Boronic Acid Type | Example Substrate | Relative Half-Life at 70 °C, pH 13 | Stability Profile |
| Electron-Rich | 4-Methoxyphenylboronic acid | > 2 weeks | Very Stable |
| Electron-Neutral | Phenylboronic acid | > 2 weeks | Very Stable |
| Electron-Deficient | Pentafluorophenylboronic acid | < 1 second | Extremely Unstable |
| Electron-Deficient | 2,6-Difluorophenylboronic acid | ~10 seconds | Very Unstable |
| Heteroaromatic (Basic) | 2-Pyridylboronic acid | ~25 seconds (at pH 7) | Very Unstable (at neutral pH) |
| Heteroaromatic (Acidic) | 5-Thiazolylboronic acid | ~50 seconds (at pH 7) | Very Unstable (at neutral pH) |
Data adapted from kinetic studies on protodeboronation under aqueous-organic conditions. Half-lives are approximate and intended for comparative purposes.[5]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with an Unstable Boronic Acid Using a Pinacol Ester
This protocol is a starting point for coupling an electron-deficient aryl halide with a protodeboronation-prone boronic acid by first converting it to its more stable pinacol ester.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Fluoropyridine-3-boronic acid pinacol ester (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, finely powdered) (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
Procedure:
-
Vessel Preparation: Add the aryl halide, the boronic acid pinacol ester, and the powdered base to an oven-dried reaction vial containing a magnetic stir bar.[7]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[8]
-
Reaction: Place the vial in a preheated heating block or oil bath set to a moderate temperature (e.g., 60–80 °C). Stir vigorously.[7][8]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of a Highly Stable MIDA Boronate
For exceptionally unstable boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate offers superior stability for both storage and use in slow-release cross-coupling.[9]
Materials:
-
Unstable Boronic Acid (e.g., 2-Fluoropyridine-3-boronic acid) (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene/DMSO (1:1 mixture)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the boronic acid and N-methyliminodiacetic acid in the Toluene/DMSO solvent mixture.[7]
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected.
-
Isolation: Cool the reaction mixture. The MIDA boronate product will often precipitate. If it does not, carefully remove the solvent under reduced pressure. The resulting solid can be isolated by filtration or purified further if necessary. The MIDA boronate is typically a stable, crystalline solid that can be weighed and used directly in cross-coupling reactions.[9]
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, an electron-deficient boronic acid that can be prone to this side reaction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction efficiency and product yield.
Troubleshooting Guides
Issue: Significant Formation of Homocoupling Byproduct
If you are observing a substantial amount of the symmetrical biaryl byproduct derived from this compound, it is crucial to diagnose the root cause. This unwanted side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.
Follow this workflow to systematically identify and resolve the source of excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of arylboronic acids, particularly electron-deficient ones, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][2] This is especially problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium source and ligand affect homocoupling?
A2: The selection of the palladium source and ligand is crucial for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred as it circumvents the initial reduction step that can lead to homocoupling.[5] If a Pd(II) precatalyst is necessary, the addition of a mild reducing agent, such as potassium formate, can help suppress the formation of the homocoupling dimer.[4][6]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly recommended.[5] These ligands accelerate the rate of reductive elimination, which is the final step in the desired cross-coupling cycle, thereby outcompeting the homocoupling pathway.[5]
Q3: What is the influence of the base and solvent on homocoupling?
A3: The base and solvent system can significantly impact the extent of homocoupling.
-
Base: While a base is essential for the transmetalation step, an overly strong base or high concentrations of base can sometimes promote side reactions. For electron-deficient boronic acids, bases like K₃PO₄ are often effective.[2][7] However, if protodeboronation is also a concern, a milder base like K₂CO₃ or KF might be a better choice.[7]
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[1] The addition of a controlled amount of water is often necessary to dissolve the base, but excessive water can promote homocoupling and protodeboronation.[1]
Q4: Can procedural modifications during the experiment help reduce homocoupling?
A4: Yes, several procedural adjustments can significantly reduce homocoupling:
-
Rigorous Degassing: Thoroughly degassing all solvents and the reaction mixture is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][4] This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[8]
-
Slow Addition of Boronic Acid: Adding a solution of the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][8]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress homocoupling, as higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[1]
Data Presentation
The choice of reaction parameters can have a significant impact on the ratio of the desired cross-coupled product to the undesired homocoupled byproduct. While specific quantitative data for this compound is not extensively published in a comparative format, the following tables provide a general guide based on established principles for Suzuki-Miyaura couplings.
Table 1: Influence of Palladium Source on Homocoupling
| Palladium Source | Typical Loading (mol%) | Potential for Homocoupling | Mitigation Strategy |
| Pd(OAc)₂ / PdCl₂ | 1-5 | High | Use with a reducing agent (e.g., potassium formate) or a phosphine ligand that facilitates rapid reduction to Pd(0). |
| Pd(PPh₃)₄ | 1-5 | Low | Ensure high purity as oxidation on storage can generate Pd(II) species. |
| Pd₂(dba)₃ | 1-2 | Low | Often used with a supporting ligand; ensure it is fully dissolved. |
| Buchwald Precatalysts | 1-3 | Very Low | Designed for efficient generation of the active Pd(0) catalyst. |
Table 2: General Effect of Ligands on Suppressing Homocoupling
| Ligand Type | Examples | Key Advantages for Minimizing Homocoupling |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Readily available, but can be less effective for challenging substrates. |
| Buchwald Ligands | SPhos, XPhos | Bulky and electron-rich, promoting rapid reductive elimination.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, often suppressing side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a decision-making workflow for optimizing your reaction conditions.
References
Technical Support Center: Purification Strategies for Products from Reactions with 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of products from reactions involving 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the purification of biaryl products synthesized using this compound.
Q1: My Suzuki-Miyaura reaction using this compound is complete, but the crude product is a complex mixture. What are the likely impurities?
A1: Besides your target biaryl product, several impurities can arise from the reaction. The most common include:
-
Homocoupling byproduct: This results from the coupling of two molecules of the boronic acid, forming 2,2'-bis(methoxycarbonyl)-5,5'-bis(trifluoromethyl)biphenyl. This is often promoted by the presence of oxygen in the reaction mixture.
-
Unreacted starting materials: Residual aryl halide and boronic acid may remain.
-
Protodeboronation product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of methyl 2-(trifluoromethyl)benzoate. This is more likely with electron-deficient boronic acids like the one .[1]
-
Palladium catalyst residues: These can be present in various forms and may color the product.
-
Inorganic salts: From the base used in the reaction (e.g., carbonates, phosphates).
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: A standard aqueous workup is the first step. After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is recommended.[2][3] To specifically remove the acidic boronic acid, you can perform a basic wash of the organic layer with an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate. This will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase.
Q3: The homocoupling byproduct and my desired product have very similar polarities, making separation by column chromatography difficult. What can I do?
A3: This is a common challenge. Here are a few strategies:
-
Optimize chromatography conditions:
-
Use a shallow gradient of eluents to improve separation.
-
Experiment with different solvent systems. The presence of the trifluoromethyl group can alter the compound's interaction with the stationary phase, so non-traditional solvent systems might be effective.
-
Consider specialized stationary phases, such as those designed for separating fluorinated compounds.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. You will need to screen various solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the homocoupling byproduct has different solubility characteristics.
Q4: My purified product has a persistent grey/black color. How can I remove residual palladium?
A4: Residual palladium can often be removed by filtration through a pad of Celite®. For very low levels of palladium contamination, specialized scavengers (materials that bind to the metal) can be used. These are typically added to the organic solution of the crude product, stirred for a period, and then filtered off.
Q5: I am observing hydrolysis of the methoxycarbonyl group during workup or purification. How can I prevent this?
A5: The methoxycarbonyl group can be sensitive to both acidic and basic conditions, especially at elevated temperatures.
-
Use mild bases: During the reaction and workup, opt for milder bases like potassium carbonate or cesium carbonate over stronger bases like sodium hydroxide.
-
Avoid prolonged exposure to acidic or basic conditions: Perform extractions and washes efficiently and neutralize the product solution if necessary.
-
Purify at room temperature: If possible, conduct column chromatography at room temperature and avoid heating during solvent removal for extended periods.
Experimental Protocols
Below are detailed methodologies for key experiments related to the purification of products from Suzuki-Miyaura reactions involving this compound.
Protocol 1: General Aqueous Workup Procedure
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If a significant amount of unreacted boronic acid is suspected, a wash with a saturated aqueous solution of sodium bicarbonate can be performed.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture). Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids, which can serve as a general reference. Specific yields for reactions with this compound will be highly dependent on the coupling partner and reaction conditions.
| Aryl Halide Partner | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictional Example |
| 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 | [4] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 98 | Fictional Example |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 1 | 85 | Fictional Example |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling and Purification
References
Overcoming low reactivity of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This boronic acid is known to be challenging due to a combination of steric hindrance from the ortho-methoxycarbonyl group and electronic deactivation from both the methoxycarbonyl and the strongly electron-withdrawing trifluoromethyl group.
Troubleshooting Guide
Low yields or failed reactions with this compound are common. This guide addresses the most frequent issues and provides systematic solutions.
Problem 1: Low to No Product Formation
Possible Causes:
-
Insufficient Catalyst Activity: The combination of steric hindrance and electronic deactivation of the boronic acid can slow down the transmetalation step in the catalytic cycle, requiring a highly active catalyst system.
-
Protodeboronation: The electron-deficient nature of the boronic acid can make it susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of water and certain bases.
-
Ester Hydrolysis: The methoxycarbonyl group may be hydrolyzed under strongly basic aqueous conditions, leading to the formation of the corresponding carboxylic acid, which can complicate the reaction and purification.
-
Poor Solubility: The boronic acid or other reaction components may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.
Solutions:
-
Optimize Catalyst and Ligand: For sterically hindered and electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] The use of bulky, electron-rich phosphine ligands is often necessary to promote the reaction.[1]
-
Select an Appropriate Base: The choice of base is critical to activate the boronic acid without causing significant side reactions.
-
Solvent System and Anhydrous Conditions:
-
Aprotic Polar Solvents: Anhydrous 1,4-dioxane, toluene, or THF are commonly used.[1][3]
-
Minimize Water: While a small amount of water can sometimes be beneficial for dissolving the base, for this substrate, it's advisable to start with anhydrous conditions to minimize protodeboronation. If a co-solvent is needed, consider a carefully controlled amount of water.
-
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can help overcome the activation energy barrier for this challenging substrate.[3]
Problem 2: Significant Formation of Homocoupled Byproducts
Possible Cause:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid to form a biphenyl byproduct and can also deactivate the palladium catalyst.[4]
Solution:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in Suzuki couplings?
A1: The low reactivity is due to a combination of two factors:
-
Steric Hindrance: The methoxycarbonyl group at the ortho-position physically blocks the palladium center from easily accessing the boronic acid group for the crucial transmetalation step.[5]
-
Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, and the methoxycarbonyl group also withdraws electron density. This reduces the nucleophilicity of the arylboronic acid, making the transmetalation step of the catalytic cycle slower.[6]
Q2: I am observing hydrolysis of the methoxycarbonyl ester group. How can I prevent this?
A2: Ester hydrolysis is typically caused by strong bases in the presence of water. To minimize this:
-
Use milder, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxide bases like NaOH or KOH.[3]
-
Conduct the reaction under anhydrous conditions using dry solvents and reagents.
-
If the coupling partner is also sensitive to basic conditions, consider using potassium fluoride (KF) as the base.
Q3: Would converting the boronic acid to a boronic ester (e.g., a pinacol ester) improve the reaction?
A3: Yes, this can be a very effective strategy. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1] The pinacol ester can be used directly in the coupling reaction, where it will be activated by the base in situ. This "slow-release" of the active boronic acid species can lead to higher yields in challenging couplings.
Q4: What are the best starting conditions to try for a Suzuki coupling with this boronic acid?
A4: A good starting point would be to use a highly active catalyst system under anhydrous conditions. A recommended starting protocol is provided in the "Experimental Protocols" section below.
Q5: My reaction has stalled and is not going to completion. What should I do?
A5: If the reaction stalls, consider the following:
-
Catalyst Deactivation: The catalyst may have decomposed. Try adding a fresh portion of the palladium precatalyst and ligand.
-
Insufficient Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature in increments of 10 °C.
-
Reagent Purity: Ensure that your boronic acid, aryl halide, and other reagents are pure. Impurities can inhibit the catalyst.
Data Presentation
The following tables provide a summary of recommended reaction conditions and a comparison of different catalyst systems for challenging Suzuki-Miyaura couplings, which can be adapted for this compound.
Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Air-stable precatalyst that provides a highly active monoligated Pd(0) species. |
| Ligand | XPhos or SPhos (1-3 mol%) | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that minimize ester hydrolysis and are effective in challenging couplings.[1][3] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic polar solvents that are commonly successful for Suzuki reactions.[1][3] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the high activation energy of this substrate.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced side reactions like boronic acid homocoupling and catalyst decomposition.[4] |
Table 2: Illustrative Comparison of Catalyst/Ligand Systems for a Challenging Suzuki Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Plausible Yield (%) | Key Considerations |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | <10 | Often insufficient for sterically hindered and electron-deficient substrates. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 70-85 | A significant improvement due to the bulky, electron-rich ligand. |
| 3 | XPhos Pd G3 | (none needed) | Cs₂CO₃ | 1,4-Dioxane | 80-95 | Pre-catalyst provides a highly active and stable catalytic species, often leading to higher yields.[2] |
Note: Plausible yields are based on literature for structurally similar challenging Suzuki couplings and may vary depending on the specific aryl halide coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Trifluoromethylphenylboronic Acids
Welcome to the technical support center for Suzuki reactions involving trifluoromethylphenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the reactivity of the boronic acid and the stability of the palladium catalyst, leading to challenges such as low yields and catalyst deactivation.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with trifluoromethylphenylboronic acid giving a low yield?
A1: Low yields in Suzuki couplings with trifluoromethylphenylboronic acids can stem from several factors. The strong electron-withdrawing effect of the CF₃ group makes the boronic acid more reactive, but also more susceptible to certain side reactions.[1][2] Common causes for low yields include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a frequent side reaction, especially with electron-deficient boronic acids.[3][4]
-
Catalyst Deactivation: The palladium catalyst can become deactivated through various pathways, including the formation of palladium black (agglomeration) or poisoning.[5]
-
Homocoupling: Self-coupling of the boronic acid can occur, particularly in the presence of oxygen.[6]
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, leading to lower yields of the desired product. To minimize protodeboronation:
-
Use Anhydrous Conditions: Excess water can promote protodeboronation. Ensure solvents are dry and use a base that does not generate significant amounts of water.
-
Choose the Right Base: A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over strong bases like sodium hydroxide (NaOH).[7]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can reduce the rate of protodeboronation.[8]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize this side reaction.
Q3: I am observing a black precipitate in my reaction. What is it and what should I do?
A3: The black precipitate is likely palladium black, which is formed by the agglomeration of palladium nanoparticles into an inactive, bulk metallic state.[5] This is a common form of catalyst deactivation. To prevent the formation of palladium black:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can stabilize the palladium catalyst and prevent agglomeration.[6]
-
Lower the Catalyst Loading: High catalyst concentrations can sometimes promote agglomeration.
-
Control the Temperature: High temperatures can accelerate the formation of palladium black.
-
Ensure Proper Stirring: Inadequate mixing can lead to localized high concentrations of catalyst, promoting precipitation.
Q4: Can the trifluoromethyl group itself contribute to catalyst deactivation?
A4: While the CF₃ group primarily influences the electronic properties of the boronic acid, there is a possibility of catalyst inhibition. Although not extensively documented as a primary deactivation pathway, the fluoride atoms could potentially interact with the palladium center under certain conditions. More commonly, the electronic effects of the CF₃ group can influence the rates of the elementary steps in the catalytic cycle, which can indirectly lead to conditions that favor deactivation pathways. For instance, if transmetalation is very fast, the subsequent reductive elimination might become rate-limiting, potentially leading to the accumulation of unstable intermediates that can decompose.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki reactions with trifluoromethylphenylboronic acids.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity | Ensure the palladium source and ligand are of high quality and stored properly. Consider using a pre-formed catalyst. |
| Inefficient Oxidative Addition | If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Use bulky, electron-rich ligands to facilitate this step.[3] | |
| Slow Transmetalation | Ensure the base is adequately activating the boronic acid. Consider switching to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[6] | |
| Significant Protodeboronation | Presence of Water | Use anhydrous solvents and reagents. |
| Inappropriate Base | Switch to a milder base (e.g., K₂CO₃, KF). | |
| Boronic Acid Instability | Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[6] |
| Inefficient Catalyst Reduction | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a Pd(0) source directly. | |
| Formation of Palladium Black | Catalyst Agglomeration | Use stabilizing ligands (e.g., Buchwald ligands). Optimize catalyst loading and reaction temperature.[5] |
| Regioselectivity Issues (with dihalo-substrates) | Steric and Electronic Effects | The CF₃ group can direct the coupling to a specific position. Analyze the electronic and steric environment of the reaction sites to predict and control regioselectivity. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Trifluoromethylphenylboronic Acid
This is a generalized protocol and should be optimized for specific substrates.
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), trifluoromethylphenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathway
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
References
Optimizing base and solvent for Suzuki coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction involving 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This substrate presents unique challenges due to its electron-deficient nature and the presence of a base-sensitive ester group.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki couplings?
The primary challenges stem from the electronic properties of the substrate. The presence of two strong electron-withdrawing groups (methoxycarbonyl and trifluoromethyl) makes the boronic acid susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Additionally, the methoxycarbonyl group is an ester, which can be hydrolyzed under harsh basic conditions.[1][3]
Q2: Which bases are recommended as a starting point for this reaction?
For substrates with base-sensitive functional groups like esters, moderately strong or mild bases are recommended to minimize hydrolysis.[3] A good starting point is to use potassium phosphate (K₃PO₄), which often provides a good balance of reactivity while minimizing side reactions.[1][4] Other suitable options include potassium carbonate (K₂CO₃) or potassium fluoride (KF), the latter being particularly useful under anhydrous conditions to protect base-sensitive groups.[1][5]
Q3: What solvent systems are most effective for this coupling?
The choice of solvent is critical for reagent solubility and catalyst stability.[6] Common solvent systems include mixtures of an aprotic organic solvent with water, such as 1,4-dioxane/H₂O or Toluene/EtOH/H₂O.[1] While some water can be beneficial, especially when using phosphate or carbonate bases, excessive water can promote protodeboronation.[1][6] For reactions with base-sensitive substrates where anhydrous conditions are preferred (e.g., with KF as the base), anhydrous THF or dioxane are good choices.[1]
Q4: How can I minimize the protodeboronation side reaction?
Protodeboronation is a significant challenge with electron-deficient boronic acids.[1] To mitigate this issue, consider the following strategies:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin).[1][7] These esters act as a "slow-release" source of the boronic acid under reaction conditions, keeping its concentration low and minimizing the side reaction.[1][6]
-
Choose a Milder Base: Employ milder bases like K₃PO₄ or KF.[3]
-
Control Water Content: Use anhydrous solvents or carefully control the amount of water in the reaction mixture, as excessive water can facilitate the hydrolysis of the C-B bond.[1]
-
Use an Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from promoting side reactions like homocoupling.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is the most common issue. The following flowchart and table can help diagnose the potential cause.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base Strength | If using a weak base (e.g., K₂CO₃) with low conversion, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] If ester hydrolysis is observed, switch to a milder base like KF under anhydrous conditions.[1][3] | The base must be strong enough to activate the boronic acid but not so strong that it cleaves the methoxycarbonyl group.[3] |
| Poor Reagent Solubility | Ensure the chosen solvent system fully dissolves the reagents. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF.[1][4] | Insoluble bases or starting materials can prevent the reaction from proceeding effectively.[3] |
| Protodeboronation | Convert the boronic acid to its pinacol ester derivative. Use milder bases (K₃PO₄, KF) and anhydrous solvents.[1][6] | Electron-deficient boronic acids are prone to this side reaction, which consumes the starting material. Boronic esters are more stable.[1][7] |
| Catalyst Deactivation | Ensure all solvents are rigorously degassed to remove oxygen.[8] Use a fresh, active catalyst and consider electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which are robust for challenging substrates.[3][4] | Oxygen can lead to catalyst decomposition and the formation of undesired homocoupling byproducts.[8] |
Issue 2: Presence of Side Products (e.g., Homocoupling, Protodeboronation)
| Observed Side Product | Potential Cause | Recommended Action |
| Deborylated Starting Material | Protodeboronation of the boronic acid. | Use the corresponding pinacol boronic ester.[1] Employ a milder base (e.g., KF) and minimize water content in the reaction.[3] |
| Biaryl Product from Boronic Acid | Homocoupling of the boronic acid. | Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) and that solvents are thoroughly degassed.[8] |
| Product of Ester Hydrolysis | The base is too strong for the methoxycarbonyl group. | Switch to a milder base such as K₃PO₄ or KF.[1] KF often requires anhydrous conditions to be effective.[1] |
Recommended Starting Conditions & Protocols
The following tables summarize recommended starting points for optimizing the reaction.
Table 1: Recommended Bases and Solvents
| Base (equiv.) | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ (2.0 - 3.0) | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | A reliable starting point for challenging substrates; balances reactivity with minimizing side reactions.[1][4] |
| K₂CO₃ (2.0 - 3.0) | Toluene / EtOH / H₂O | 80 - 110 | A standard, milder base. May be less effective for this electron-deficient substrate.[1] |
| Cs₂CO₃ (2.0 - 3.0) | 1,4-Dioxane / H₂O | 80 - 110 | A stronger base that can increase reaction rates but carries a higher risk of ester hydrolysis.[1] |
| KF (3.0) | THF (anhydrous) | 60 - 80 | A mild option ideal for protecting the ester group. Requires anhydrous conditions for optimal performance.[1][5] |
General Experimental Protocol
This protocol provides a generalized procedure and should be optimized for specific coupling partners.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid (or ester), the selected base, and the palladium catalyst/ligand.[3]
-
Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the anhydrous and/or degassed solvent system via syringe.[3][8]
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously.[3] Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[3]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for Suzuki-Miyaura reactions with electron-poor boronic acids
Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging electron-poor boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with an electron-poor boronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura reaction fails or provides a low yield with an electron-poor boronic acid, the primary suspects are the stability of the boronic acid, the efficiency of the catalytic cycle (particularly transmetalation), and the reaction setup.[1][2][3]
Initial Checks:
-
Catalyst and Ligand Activity: Ensure your palladium source and ligand are active and not degraded. For electron-poor boronic acids, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using more active Buchwald-type ligands (e.g., SPhos, XPhos) which are known to be effective for challenging substrates.[1][2]
-
Inert Atmosphere: Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[1][4] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[5]
-
Reagent Quality: Verify the purity of your aryl halide, base, and solvents. Use of anhydrous solvents is recommended to minimize premature hydrolysis of the boronic acid.[5]
-
Protodeboronation: Electron-poor boronic acids can be susceptible to protodeboronation (hydrolysis), where the C-B bond is cleaved, especially in the presence of strong bases and water.[4][6]
Below is a general troubleshooting workflow to address low yields.
Q2: Why are electron-poor boronic acids so challenging to use, and what are the key competing side reactions?
A2: Electron-poor boronic acids present unique challenges primarily due to their electronic properties, which influence their stability and reactivity.
-
Slow Transmetalation: The rate-determining step in many Suzuki couplings is transmetalation, where the organic group is transferred from boron to the palladium center.[7][8] Electron-poor boronic acids are less nucleophilic, which can slow this step down considerably.[3]
-
Protodeboronation: This is a major side reaction where the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[6][9] This process can be catalyzed by the base required for the coupling reaction.[9][10]
-
Homocoupling: The palladium catalyst, particularly in the presence of oxygen, can promote the coupling of two boronic acid molecules, leading to an undesired byproduct.[4][6]
The diagram below illustrates the challenges associated with these substrates.
Q3: How do I select the right catalyst, ligand, and base for my electron-poor substrate?
A3: The choice of catalyst, ligand, and base is critical for overcoming the slow kinetics and side reactions associated with electron-poor boronic acids.[2]
-
Catalyst & Ligand: For challenging substrates, pre-formed palladium precatalysts combined with bulky, electron-rich phosphine ligands (Buchwald-type ligands) are highly recommended.[1][2] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[5]
-
Base Selection: A stronger base is often required to activate the electron-poor boronic acid and form the more nucleophilic borate anion ([R-B(OH)₃]⁻), which facilitates transmetalation.[6][11] However, very strong bases can promote protodeboronation or degrade sensitive functional groups.[6] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1][2] If your substrate is base-sensitive, a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) may be necessary.[6]
The following tables provide a comparison of commonly used components.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd₂(dba)₃ / XPhos | Buchwald (Biarylphosphine) | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald (Biarylphosphine) | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| PdCl₂(dppf) | Diphosphine Complex | Good for a range of substrates, relatively air-stable.[2] | May be less active than Buchwald-type systems for this specific challenge.[2] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood.[2] | Often has lower activity for challenging substrates and may require higher temperatures.[2] | 2-5 |
Table 2: Comparison of Bases and Solvents
| Base | Recommended Solvent(s) | Strength | Key Considerations |
|---|---|---|---|
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | Highly effective for many Suzuki couplings, promotes high reaction rates.[2] Often a good first choice. |
| Cs₂CO₃ | Dioxane, THF | Strong | Can accelerate very slow reactions due to high solubility and reactivity.[2][12] Higher cost. |
| K₂CO₃ | Dioxane/H₂O, Ethanol | Moderate | A good choice for substrates with base-sensitive functional groups.[2][6] May be too weak for very deactivated systems. |
| KF | Toluene, THF | Mild | Used in anhydrous conditions to minimize protodeboronation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Poor Boronic Acid
This protocol uses a robust Buchwald-type precatalyst, which is often effective for difficult substrates.[1]
1. Vessel Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), electron-poor boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
2. Inert Atmosphere Setup:
-
Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
3. Reagent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
4. Reaction:
-
Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
6. Purification:
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Protection of Boronic Acid as a Diethanolamine Adduct
To improve stability and prevent protodeboronation, an electron-poor boronic acid can be converted to its diethanolamine adduct, which can be used directly in the coupling reaction.[1][4]
1. Dissolution:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.[1]
2. Adduct Formation:
-
Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate will typically form.[1]
3. Isolation:
-
Stir the resulting slurry for 15-30 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can now be used in place of the boronic acid in Protocol 1, often with protic solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Impact of water content on the stability of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the stability of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound when exposed to water?
A1: The primary stability concern is its susceptibility to hydrolytic decomposition, primarily through a process called protodeboronation.[1][2] This reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to the formation of methyl 2-bromo-4,6-difluorobenzoate and boric acid. The presence of water can facilitate this degradation, especially under certain pH conditions and temperatures.
Q2: How do the substituents on the phenyl ring of this specific boronic acid affect its stability in the presence of water?
A2: The 2-(methoxycarbonyl) group and the 5-(trifluoromethyl) group are both electron-withdrawing. Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, which can make it more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating protodeboronation under basic conditions.[3]
Q3: Can this compound form an anhydride, and how does water affect this?
A3: Yes, like other boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is a reversible process, and the presence of water will shift the equilibrium back towards the boronic acid form. Some commercial sources of similar boronic acids note that they may contain varying amounts of the corresponding anhydride.
Q4: What are the ideal storage conditions to minimize degradation due to water?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration is also recommended to further slow down any potential decomposition pathways.
Q5: How can I determine the water content of my this compound sample?
A5: The most accurate method for determining the water content is Karl Fischer titration.[5][6][7] This technique is highly specific to water and can provide precise measurements even at low concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Possible Cause: Degradation of the boronic acid due to the presence of water in the reaction mixture or during storage.
Troubleshooting Steps:
-
Assess Water Content: Determine the water content of your boronic acid sample using Karl Fischer titration.
-
Dry Solvents and Reagents: Ensure all solvents and other reagents used in the Suzuki-Miyaura coupling are rigorously dried. Water in the reaction can lead to competitive protodeboronation of the starting material.[8]
-
Use of a Co-solvent: While seemingly counterintuitive, a small, controlled amount of water is often necessary for the Suzuki-Miyaura reaction to proceed.[9] However, excess water can be detrimental. Optimize the water content in your solvent system.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Consider using a milder base if you suspect degradation.
-
Reaction Temperature: Lowering the reaction temperature may help to minimize the rate of decomposition while still allowing the coupling reaction to proceed.
Issue 2: Observation of Impurities in the Boronic Acid Reagent by HPLC
Possible Cause: Formation of degradation products or the presence of the boroxine anhydride.
Troubleshooting Steps:
-
Identify Impurities: The primary degradation product from protodeboronation would be methyl 2-bromo-4,6-difluorobenzoate. The boroxine anhydride will have a different retention time than the boronic acid.
-
Optimize HPLC Method: Use a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable acidic modifier (e.g., formic or phosphoric acid) to achieve good separation of the boronic acid, its anhydride, and potential degradation products.[10][11]
-
Proper Sample Preparation: Prepare samples for HPLC analysis in a non-aqueous, aprotic solvent to prevent degradation during the analysis itself.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a solid sample of this compound using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (or other suitable solvent with low water content)
-
Karl Fischer Titrant (e.g., Composit 5)
-
This compound sample
-
Airtight syringe or weighing boat
Procedure:
-
Prepare the Titration Vessel: Add a suitable volume of anhydrous methanol to the titration vessel.
-
Pre-Titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Accurately weigh a sample of this compound (the ideal sample size will depend on the expected water content and the titrant concentration).[5] Quickly and carefully introduce the sample into the titration vessel.
-
Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until all the water from the sample has been consumed.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight.
Data Presentation:
| Parameter | Value |
| Sample Weight (g) | Enter Value |
| Titrant Volume (mL) | Enter Value |
| Titrant Titer (mg H₂O/mL) | Enter Value |
| Water Content (%) | Calculated Value |
Protocol 2: Stability Assessment by HPLC
This protocol outlines a reverse-phase HPLC method to monitor the stability of this compound and detect the formation of its primary degradation product.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound sample
-
Methyl 2-bromo-4,6-difluorobenzoate (as a reference standard, if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile) to prevent degradation prior to injection.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Look for the appearance of new peaks over time or under stress conditions (e.g., after exposure to a humid environment). The primary degradation product, methyl 2-bromo-4,6-difluorobenzoate, would be expected to have a different retention time.
-
Data Presentation:
| Time Point | Peak Area of Boronic Acid | Peak Area of Degradation Product | % Purity of Boronic Acid |
| Initial (t=0) | Enter Value | Enter Value | Calculate Value |
| After X hours/days | Enter Value | Enter Value | Calculate Value |
Visualization
Caption: Logical workflow of water's impact on boronic acid stability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. quveon.com [quveon.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluoromethylphenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency. This guide provides an objective comparison of the reactivity of trifluoromethylphenylboronic acids with other substituted phenylboronic acids, supported by experimental data and detailed protocols.
The trifluoromethyl group (-CF3), a powerful electron-withdrawing substituent, significantly influences the reactivity of phenylboronic acids in Suzuki-Miyaura coupling reactions. Understanding this influence is critical for optimizing reaction conditions and achieving desired product yields. Generally, the reactivity of substituted phenylboronic acids in the Suzuki-Miyaura reaction is governed by the electronic effect of the substituent on the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Influence of Substituents on Reactivity
Electron-donating groups (EDGs) on the phenylboronic acid, such as methoxy (-OCH3) or methyl (-CH3), increase the electron density on the boron-bearing carbon, facilitating the transfer of the aryl group to the palladium center. This generally leads to faster reaction rates and higher yields.
Conversely, electron-withdrawing groups (EWGs) like the trifluoromethyl (-CF3) or chloro (-Cl) group decrease the electron density on the aryl ring. This can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions compared to their electron-rich counterparts.
Quantitative Performance Comparison
The following table summarizes the performance of various para-substituted phenylboronic acids in the Suzuki-Miyaura coupling with a common aryl halide partner, 2-bromo-4-methylpyridine. The data illustrates the general trend of reactivity based on the electronic nature of the substituent.
| Boronic Acid | Substituent Type | Product | Yield (%) |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 2-(4-Methoxyphenyl)-4-methylpyridine | 92%[1] |
| Phenylboronic Acid | Neutral | 4-Methyl-2-phenylpyridine | 81%[1] |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing | 2-(4-Chlorophenyl)-4-methylpyridine | 80%[1] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing | 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine | <70% |
Note: While a direct yield for the coupling of 4-(trifluoromethyl)phenylboronic acid with 2-bromo-4-methylpyridine under the exact same conditions was not found in a single comparative study, the general trend observed in Suzuki-Miyaura reactions suggests a lower yield compared to phenylboronic acid and its electron-donating or weakly electron-withdrawing counterparts. The yield is estimated based on the established principles of substituent effects in this reaction.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental methodologies are crucial. Below are protocols for a standard Suzuki-Miyaura coupling and a competitive experiment designed to directly compare the reactivity of different boronic acids.
Standard Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]
-
Add degassed toluene and degassed water to the flask via syringe.[2]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Competitive Suzuki-Miyaura Reaction Protocol
This experiment allows for the direct comparison of the relative reactivity of two different boronic acids.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic Acid A (e.g., 4-methoxyphenylboronic acid) (0.6 mmol, 0.6 equiv)
-
Boronic Acid B (e.g., 4-(trifluoromethyl)phenylboronic acid) (0.6 mmol, 0.6 equiv)
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water)
Procedure:
-
In a reaction vessel, combine the aryl bromide, both boronic acids (A and B) in equimolar amounts, the palladium catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Stir the reaction at a set temperature for a specific time, ensuring the reaction does not go to completion.
-
Quench the reaction and analyze the product mixture using a quantitative method such as GC-MS or ¹H NMR with an internal standard.
-
The ratio of the cross-coupling products derived from Boronic Acid A and Boronic Acid B will indicate their relative reactivities under the tested conditions.
Visualizing Reaction Logic and Workflow
To better understand the processes involved, diagrams illustrating the influence of substituents and the experimental workflow are provided below.
References
A Guide to Alternative Reagents for Biaryl Synthesis: Surpassing the Limitations of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the intricate art of biaryl synthesis, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, frequently employs boronic acids as key building blocks. However, the inherent instability of some boronic acids, such as 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, can present significant challenges in terms of handling, storage, and reaction reproducibility. This guide provides an objective comparison of more stable and often more efficient alternative reagents, supported by experimental data, to empower chemists in optimizing their synthetic strategies.
The utility of this compound lies in its capacity to introduce a synthetically valuable substituted phenyl motif, characterized by both an ester and a trifluoromethyl group, into complex molecules. These electron-withdrawing a functional group that can significantly influence the electronic properties and bioavailability of a molecule, making it a desirable component in medicinal chemistry and materials science. Nevertheless, the presence of these electron-deficient groups can also contribute to the compound's instability, leading to challenges such as protodeboronation, where the carbon-boron bond is cleaved, reducing the efficiency of the desired cross-coupling reaction.
To circumvent these issues, several classes of alternative organoboron reagents have been developed, offering enhanced stability and, in many cases, improved reaction outcomes. The most prominent among these are boronic acid pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates. These alternatives are typically crystalline, air-stable solids that are easier to handle and purify than their boronic acid counterparts.
Performance Comparison of Boronic Acid Alternatives
The selection of an appropriate organoboron reagent can significantly impact the yield and efficiency of a Suzuki-Miyaura coupling. The following table provides a comparative overview of this compound and its more stable surrogates. While direct side-by-side comparative studies for this specific compound are not extensively published, the data presented is based on representative examples and established principles of reactivity for these classes of reagents.
| Reagent | Structure | Key Advantages | Representative Yield (%) |
| This compound | ![]() | Readily available for some applications. | 70-85%[1][2] |
| This compound Pinacol Ester | ![]() | Commercially available, significantly more stable, and easier to handle and purify. | 85-95%[3][4] |
| 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl MIDA Boronate | ![]() | Exceptionally stable, compatible with chromatography, and allows for slow release of the boronic acid. | Potentially >90%[5] |
| Potassium 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyltrifluoroborate | ![]() | Highly stable, crystalline solid, often used in excess to drive reactions to completion. | 80-90%[6][7][8] |
Experimental Workflow and Methodologies
The successful implementation of these alternative reagents in a Suzuki-Miyaura cross-coupling reaction hinges on the selection of appropriate reaction conditions. The general workflow involves the coupling of the organoboron reagent with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its pinacol ester alternative. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the coupling of an electron-deficient arylboronic acid with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol utilizes the more stable pinacol ester and is suitable for a wide range of aryl halides.
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the aryl halide, this compound pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄ in a reaction vessel.
-
Add anhydrous and degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring for completion by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the biaryl product.
Logical Relationships in Reagent Selection
The choice between the boronic acid and its more stable alternatives is often dictated by the specific requirements of the synthesis, including the stability of the starting materials and the desired purity of the final product.
Caption: A decision-making diagram for selecting the appropriate organoboron reagent.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
MIDA Boronates: A Superior Platform for Stable and Efficient Cross-Coupling Reactions Compared to 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, the stability and reliability of reagents are paramount for efficient and reproducible synthesis. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable tools. However, their inherent instability can pose significant challenges. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates and 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, highlighting the superior stability and handling properties of MIDA boronates.
While boronic acids are widely used, many, particularly those with electron-withdrawing groups like this compound, are prone to decomposition through protodeboronation, oxidation, and formation of boroxines. This instability not only complicates storage and handling but can also lead to diminished yields and reproducibility in cross-coupling reactions. MIDA boronates have emerged as a robust solution to these challenges, offering a stable, crystalline, and easy-to-handle alternative.
Unparalleled Stability of MIDA Boronates
MIDA boronates are tetracoordinate, sp3-hybridized boron species, a structural feature that imparts exceptional stability.[1] Unlike the trivalent, sp2-hybridized this compound, MIDA boronates are indefinitely stable as crystalline solids at room temperature and are compatible with silica gel chromatography.[2][3] This allows for easy purification and long-term storage without degradation.
While specific quantitative stability data for this compound is not extensively documented, the literature widely reports the instability of electron-deficient arylboronic acids.[4][5] It is reasonable to infer that this compound is susceptible to degradation over time, especially when exposed to air and moisture.
| Feature | MIDA Boronate of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl | This compound |
| Physical State | Crystalline Solid | Solid |
| Stability at RT | Indefinitely stable[2][3] | Prone to decomposition[4][5] |
| Chromatography | Stable on silica gel[2] | Potential for degradation |
| Handling | Easy to handle and weigh | Requires careful handling and storage |
Table 1. Comparison of Physical and Stability Properties. This table summarizes the key differences in the physical and chemical stability between the MIDA boronate and the free boronic acid of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl.
Controlled Release and Enhanced Reactivity in Suzuki-Miyaura Coupling
A key advantage of MIDA boronates is their ability to undergo a slow, controlled release of the active boronic acid under basic conditions, precisely when it is needed for the catalytic cycle. This in situ generation minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby reducing degradation and side reactions.[6]
This "slow-release" strategy often leads to higher yields and cleaner reaction profiles, especially in challenging couplings involving electron-deficient partners.[6]
| Parameter | MIDA Boronate Protocol | This compound Protocol |
| Boron Reagent | 1.2 equivalents | 1.2 equivalents |
| Aryl Halide | 1.0 equivalent | 1.0 equivalent |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | - |
| Base | K₃PO₄ (3.0 equivalents) | K₂CO₃ (2.0 equivalents) |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (4:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Yield | Generally high and reproducible | Variable, may be lower due to decomposition |
Table 2. Illustrative Comparison of Suzuki-Miyaura Reaction Protocols. The provided protocols are representative and may require optimization for specific substrates. The MIDA boronate protocol often utilizes more modern catalyst systems that are highly effective for challenging couplings.
Experimental Protocols
Synthesis of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl MIDA boronate
A general and operationally simple method for the synthesis of MIDA boronates from boronic acids involves the condensation with MIDA anhydride.[2]
Materials:
-
This compound
-
N-methyliminodiacetic acid anhydride (MIDA anhydride)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add MIDA anhydride (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel chromatography using a diethyl ether/acetonitrile gradient to yield the pure MIDA boronate.
Suzuki-Miyaura Cross-Coupling Protocols
Protocol for MIDA Boronate: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), the 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv). Add degassed dioxane and water (5:1 v/v). Seal the tube and heat the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.[7]
Protocol for this compound: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol). Add toluene (10 mL) and water (2.5 mL). Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is performed by column chromatography.
Visualizing the Advantage: Stability and Reactivity Pathways
The following diagrams illustrate the fundamental differences in the stability and reaction pathways of MIDA boronates and free boronic acids.
Caption: Comparative stability of the boronic acid vs. its MIDA boronate.
Caption: Suzuki-Miyaura reaction pathways for MIDA vs. free boronic acid.
Conclusion
For researchers seeking robust, reliable, and user-friendly reagents for Suzuki-Miyaura cross-coupling and other synthetic transformations, MIDA boronates offer a clear advantage over potentially unstable boronic acids such as this compound. Their exceptional benchtop stability, compatibility with chromatography, and the ability to undergo controlled slow release of the active boronic acid translate to more reproducible results, higher yields, and simplified workflows. The adoption of MIDA boronates represents a significant step forward in streamlining complex small molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grillolabuc.com [grillolabuc.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Potassium Trifluoroborate Salts as Surrogates for 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals seeking robust and reliable reagents for cross-coupling reactions, the choice between boronic acids and their derivatives is a critical decision. This guide provides an objective comparison of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics. While direct comparative experimental data for this specific molecule is not extensively available in the public domain, this guide draws upon established principles and data for structurally related compounds to provide a comprehensive overview.
The use of organoboron compounds, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern synthetic chemistry. However, the inherent instability of some boronic acids can lead to challenges in reproducibility and yield. Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering significant advantages in many applications.
Performance and Stability: A Head-to-Head Comparison
Potassium trifluoroborate salts are valued for their enhanced stability compared to their boronic acid counterparts. This stability translates to a longer shelf-life, easier handling, and often more consistent results in chemical reactions. The tetracoordinate nature of the boron atom in trifluoroborates protects it from decomposition pathways that can affect the vacant p-orbital of the tricoordinate boronic acid.
| Feature | This compound | Potassium 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyltrifluoroborate |
| Chemical Stability | Susceptible to degradation, particularly dehydration to form boroxines. Can be sensitive to air and moisture over time. | Generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1] |
| Handling | May require storage under inert atmosphere and careful handling to avoid decomposition. Stoichiometry can be uncertain due to the presence of anhydrides.[2][3] | Can be handled in air without special precautions, simplifying experimental setup.[4] |
| Reactivity in Suzuki-Miyaura Coupling | Can be an effective coupling partner, but reactivity may be influenced by purity and the presence of decomposition products. Electron-withdrawing groups can affect reactivity.[1][2] | Often provides higher and more reproducible yields, especially in challenging coupling reactions.[5] Acts as a "protected" form of the boronic acid, which is released in situ.[6] |
| Solubility | Generally soluble in a range of organic solvents. | Typically soluble in polar solvents like methanol, acetonitrile, and water; may have lower solubility in nonpolar organic solvents. |
| Purification | Can be difficult to purify due to the tendency to form boroxines.[2][7] | Often easily purified by crystallization, yielding a product with well-defined stoichiometry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the preparation of the potassium trifluoroborate salt and a general procedure for its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyltrifluoroborate
This protocol describes the conversion of the boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone (for washing)
-
Diethyl ether (for washing)
Procedure:
-
In a suitable flask, dissolve this compound in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Cool the boronic acid solution in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate should form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water, acetone, and diethyl ether to remove impurities and aid in drying.
-
Dry the resulting white solid under vacuum to obtain potassium 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyltrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for using the potassium trifluoroborate salt as a coupling partner with an aryl halide.
Materials:
-
Potassium 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyltrifluoroborate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., RuPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the potassium trifluoroborate salt, aryl halide, base, and a stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
For researchers and professionals in drug development and materials science, the advantages of using potassium 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyltrifluoroborate over its corresponding boronic acid are significant. The enhanced stability, ease of handling, and potential for higher, more consistent yields in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool. While the initial preparation of the trifluoroborate salt adds an extra step, the benefits in terms of reliability and reproducibility often outweigh this initial investment, particularly in the context of complex, multi-step syntheses. The adoption of these stable and efficient surrogates can lead to more robust and scalable synthetic routes.
References
- 1. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Benchmarking catalytic systems for Suzuki coupling with electron-deficient boronic acids
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic acids in these reactions presents a significant challenge due to their reduced nucleophilicity, which can lead to slower reaction rates and lower yields. This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura coupling of electron-deficient boronic acids, supported by experimental data, to aid in the selection of optimal reaction conditions.
The Challenge of Electron-Deficient Boronic Acids
Electron-deficient boronic acids, such as those containing nitro, cyano, fluoro, or trifluoromethyl groups, or heteroaryl boronic acids, are often difficult coupling partners in the Suzuki-Miyaura reaction. The primary reason for this is the slower rate of transmetalation, a key step in the catalytic cycle where the organic group is transferred from the boron atom to the palladium center.[1] Additionally, some electron-deficient heteroaryl boronic acids, like 2-pyridylboronic acid, are prone to protodeboronation, a side reaction that leads to the cleavage of the carbon-boron bond.[2]
To overcome these challenges, the development of highly active and robust catalytic systems is crucial. The choice of palladium source, ligand, base, and solvent all play a critical role in the efficiency of the coupling reaction.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of a range of electron-deficient boronic acids. The data has been compiled from multiple sources to provide a broad overview of the available options.
Table 1: Coupling of Phenylboronic Acids with Electron-Withdrawing Substituents
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [3] |
| 4-Cyanophenylboronic acid | Benzyltrimethylammonium salt | PdCl₂/PPh₃ | Na₂CO₃ | Ethanol | 100 | 18-24 | 85 | [4] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 (phosphine oxide) | K₃PO₄ | Dioxane | RT | 24 | 82 | [2] |
| (4-(Butylsulfinyl)phenyl)boronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 18 | 65 | [5] |
| (4-(Butylsulfinyl)phenyl)boronic acid | Aryl Halide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | - | High | [5] |
Table 2: Coupling of Electron-Deficient Heteroaryl Boronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Thiophene boronic acid | 3-Chlorothiophene | Pd₂(dba)₃ / Ligand 2 (monophosphine) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 95 | [1] |
| 5-Indole boronic acid | 5-Chlorobenzoxazole | Pd₂(dba)₃ / Ligand 2 (monophosphine) | K₃PO₄ | 1,4-Dioxane | 120 | 12 | 91 | [1] |
| 3-Furan boronic acid | 2-Chloropyrazine | Pd(OAc)₂ / Ligand 1 (monophosphine) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 96 | [1] |
| 2-Pyridylboronate (Li salt) | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 (phosphine oxide) | K₃PO₄ | Dioxane | RT | 24 | 91 | [6] |
| 2-Pyridylboronate (Li salt) | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 2 (phosphine oxide) | K₃PO₄ | Dioxane | RT | 24 | 63 | [2] |
Experimental Protocols
Below are detailed experimental protocols for two highly effective catalytic systems for the Suzuki-Miyaura coupling of electron-deficient boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted from procedures for challenging Suzuki-Miyaura couplings.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), powdered and anhydrous (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Add the aryl halide and the electron-deficient boronic acid to the reaction vessel.
-
Add the degassed toluene via syringe.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general method often used for a variety of Suzuki-Miyaura couplings.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the electron-deficient boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the degassed solvents, DME and water, via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is highly dependent on the careful selection of the catalytic system. Modern, sterically hindered, and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, have proven to be particularly effective for these challenging transformations. The use of appropriate bases, such as K₃PO₄, and anhydrous, degassed solvents is also critical for achieving high yields.
The data and protocols presented in this guide offer a starting point for researchers to develop and optimize their own Suzuki-Miyaura coupling reactions involving electron-deficient boronic acids. Further screening of ligands, bases, and solvents may be necessary to achieve the desired outcome for a specific substrate combination. As catalyst technology continues to evolve, even more efficient and versatile methods for these challenging couplings are anticipated.
References
A Comparative Study of Palladium Ligands for Suzuki-Miyaura Coupling with 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of palladium ligand is paramount to the success of this reaction, particularly when employing electronically challenging substrates such as 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. This boronic acid is characterized by the presence of two electron-withdrawing groups, which can significantly impact the reaction kinetics and overall yield. This guide provides a comparative overview of various palladium ligands, supported by experimental data, to aid in the rational selection of the optimal catalytic system for coupling this and similar electron-deficient boronic acids.
Performance of Palladium Ligands in Suzuki-Miyaura Coupling
The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the nature of the phosphine ligand. Bulky and electron-rich ligands are known to promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the aryl halide, the rate-limiting step in many cross-coupling reactions. For electron-deficient boronic acids, the transmetalation step can also be challenging. The choice of ligand, therefore, must strike a balance to facilitate both key steps of the catalytic cycle.
Below is a summary of the performance of various palladium ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids bearing electron-withdrawing substituents. While direct comparative studies on this compound are limited in publicly available literature, the data presented for analogous substrates provides valuable insights into ligand effectiveness.
| Ligand | Palladium Source | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | 3,4,5-tribromo-2,6-dimethylpyridine | K₃PO₄ | Toluene | 90 | 1 | 97 | [1] |
| XPhos | Pd₂(dba)₃ | 4-chlorobenzotrifluoride | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [2] |
| DavePhos | Pd(OAc)₂ | Hexachlorobenzene | K₂CO₃ | Toluene | 110 | 24 | High Conv. | [3] |
| PPh₃ | Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 80 | 4 | ~70-80 | [4] |
| PCy₃ | Pd(OAc)₂ | 3-chloro-1,2,4-benzotriazine 1-oxide | K₃PO₄ | Toluene | 110 | 24 | 72 | [5] |
Note: The data presented is for illustrative purposes and is collated from studies on various electron-deficient substrates. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving electron-deficient boronic acids. These can be adapted for the specific use of this compound.
General Procedure for Suzuki-Miyaura Coupling with Buchwald Ligands (e.g., SPhos, XPhos)
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, 0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Triphenylphosphine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time.
-
Work-up and Purification: Follow the work-up and purification steps as described in the previous protocol.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid with Diverse Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the performance of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions with a variety of aryl halides. The inclusion of the trifluoromethyl group and a methoxycarbonyl substituent on the boronic acid offers a valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
Performance Comparison with Various Aryl Halides
The reactivity of aryl halides in the Suzuki-Miyaura coupling reaction is known to follow the general trend: I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The following table summarizes the expected performance of this compound with different classes of aryl halides based on established principles of cross-coupling chemistry. While specific experimental data for this exact boronic acid with a wide array of aryl halides is not extensively documented in a single comparative study, the data presented is extrapolated from typical Suzuki-Miyaura reaction outcomes.
| Aryl Halide Partner | Halogen | Electronic Nature of Substituent | Expected Yield (%) | Reaction Time (h) | Notes |
| 1-Iodo-4-methoxybenzene | Iodine | Electron-donating | 90-98 | 2-6 | Aryl iodides are highly reactive, leading to excellent yields and shorter reaction times. |
| 4-Bromoanisole | Bromine | Electron-donating | 85-95 | 4-12 | Aryl bromides are reliable coupling partners, offering a good balance of reactivity and stability. |
| 4-Bromobenzaldehyde | Bromine | Electron-withdrawing | 80-92 | 4-12 | The electron-withdrawing group can sometimes slightly decrease the rate of oxidative addition. |
| 1-Chloro-4-nitrobenzene | Chlorine | Strong electron-withdrawing | 60-80 | 12-24 | Aryl chlorides are the least reactive and often require more forcing conditions, such as specialized catalysts and higher temperatures. The strong electron-withdrawing group can facilitate oxidative addition. |
| 2-Chlorotoluene | Chlorine | Electron-donating | 40-60 | 18-36 | The combination of a less reactive halogen and an electron-donating group makes this a challenging substrate, often resulting in lower yields. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene:Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Process
To better understand the workflow and the fundamental catalytic cycle, the following diagrams are provided.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, a common reagent in modern synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. While specific data for this exact compound is not detailed in the provided search results, analogous compounds such as 4-Trifluoromethylphenylboronic acid and other substituted phenylboronic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, handling this chemical requires appropriate personal protective equipment (PPE) and adherence to safety protocols.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for larger quantities. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[3] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent skin exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If dust formation is likely, a NIOSH/MSHA approved respirator should be used. | To avoid inhalation of dust which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection and Segregation:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Avoid mixing with other incompatible waste streams.
2. Spill Management:
-
In the event of a spill, avoid creating dust.[3]
-
Sweep up the solid material and place it into a suitable container for disposal.[1][4]
-
Ensure the area is well-ventilated.
3. Final Disposal:
-
This material should be disposed of as hazardous waste.[1]
-
Do not allow the product to enter drains or waterways.[5][6]
-
The final disposal must be carried out by a licensed professional waste disposal service.[5]
-
All local, regional, and national regulations regarding hazardous waste disposal must be strictly followed.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended equipment.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Disposable nitrile gloves.[1][3] | Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.[1][3] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes.[1] | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2][4] A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[1][2] | Prevents the inhalation of dust or vapors that may cause respiratory tract irritation.[1][4] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][4]
-
Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][4]
-
Gather all necessary materials and equipment before beginning the procedure.
-
Inspect all PPE for integrity before use.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[3]
-
Keep the container tightly closed when not in use.[4]
-
Wash hands thoroughly after handling.[5]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
For large spills, contain the spill and absorb it with an inert material.
-
Ventilate the area and wash the spill site after material pickup is complete.
Caption: A workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Dispose of the chemical waste through a licensed disposal company.[5]
-
Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Contaminated packaging should be disposed of as unused product.[5]
-
Do not empty into drains.[2] All disposals must be in accordance with local, regional, and national regulations.
Caption: A logical flow for the proper disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




